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Foundational

An In-depth Technical Guide to 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of the novel compound 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline. As a molecule incorporating the privileged N-arylpiperazine scaffold, this compound is of significant interest to the medicinal chemistry and drug development communities.[1][2][3] This document synthesizes data from analogous structures to predict the physicochemical properties, spectral characteristics, and reactivity of the title compound. Furthermore, detailed hypothetical protocols for its synthesis and analytical characterization are presented, offering a foundational framework for researchers entering this chemical space. The guide also explores the potential pharmacological activities based on structure-activity relationships of related compounds.

Introduction: The Promise of a Privileged Scaffold

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][4][5] The versatility of the piperazine ring, with its two nitrogen atoms, allows for fine-tuning of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[2][6] The title compound, 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline, combines this privileged scaffold with an aniline moiety and a dimethylaminoacetyl group, suggesting a rich potential for biological activity and diverse chemical reactivity. This guide aims to provide a detailed, predictive analysis of this compound to stimulate and inform further research and development.

Predicted Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale and Comparative Data
IUPAC Name 2-(dimethylamino)-1-(4-(4-aminophenyl)piperazin-1-yl)ethan-1-oneBased on standard IUPAC nomenclature rules.
CAS Number Not assigned (as of the date of this publication)The compound is likely novel or not widely commercialized.
Molecular Formula C14H22N4ODerived from its chemical structure.
Molecular Weight 262.35 g/mol Calculated from the molecular formula.
Appearance Predicted to be a solid at room temperature, possibly crystalline, with a color ranging from off-white to yellow or brown.Aniline derivatives are often colored solids.[7]
Melting Point Estimated to be in the range of 100-150 °C.N-acylpiperazines and substituted anilines often have melting points in this range. For example, 1-acetylpiperazine has a melting point of 31-34°C, but the addition of the bulky aryl group would significantly increase this.[8][9]
Solubility Predicted to have moderate solubility in water and good solubility in polar organic solvents like methanol and DMSO.The presence of multiple nitrogen atoms capable of hydrogen bonding will enhance aqueous solubility.[7] The dimethylamino group and the aniline can be protonated, further increasing water solubility at acidic pH.
pKa Two primary pKa values are predicted. One for the aniline nitrogen (around 4-5) and another for the dimethylamino nitrogen (around 8-9). The piperazine nitrogens will have their basicity influenced by the adjacent acetyl and aryl groups.The pKa of aniline is ~4.6. The pKa of the dimethylamino group in related structures is typically in the 8-9 range. The piperazine nitrogen attached to the acetyl group will be significantly less basic due to amide resonance.[6][10]

Proposed Synthetic Pathways

The synthesis of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline can be approached through a multi-step process, leveraging well-established reactions in organic chemistry. A plausible and efficient synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests a convergent approach, starting from commercially available materials.

Retrosynthesis target 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline intermediate2 1-(4-aminophenyl)piperazine target->intermediate2 Acylation intermediate3 N,N-dimethylglycine or its activated derivative target->intermediate3 Amidation intermediate1 1-(4-(4-aminophenyl)piperazin-1-yl)ethan-1-one aniline 4-nitroaniline intermediate2->aniline Buchwald-Hartwig Amination or S_NAr piperazine Piperazine intermediate2->piperazine Coupling

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 1-(4-nitrophenyl)piperazine

This initial step involves the coupling of an activated nitroaromatic compound with piperazine. The Buchwald-Hartwig amination is a modern and highly efficient method for this transformation.[1]

  • Reaction: 1-chloro-4-nitrobenzene + Piperazine → 1-(4-nitrophenyl)piperazine

  • Reagents and Conditions:

    • 1-chloro-4-nitrobenzene (1.0 eq)

    • Piperazine (1.5 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • XPhos (0.04 eq)

    • NaOtBu (2.0 eq)

    • Toluene, 100 °C, 12 h

  • Work-up: After cooling, the reaction mixture is filtered through celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to the corresponding aniline.

  • Reaction: 1-(4-nitrophenyl)piperazine → 4-(piperazin-1-yl)aniline

  • Reagents and Conditions:

    • 1-(4-nitrophenyl)piperazine (1.0 eq)

    • Palladium on carbon (10 mol%)

    • Methanol

    • H₂ (balloon), room temperature, 12 h

  • Work-up: The reaction mixture is filtered through celite to remove the catalyst, and the solvent is evaporated to yield the product.

Step 3: Acylation with Dimethylaminoacetyl Chloride

The final step is the acylation of the secondary amine of the piperazine ring.

  • Reaction: 4-(piperazin-1-yl)aniline + 2-(dimethylamino)acetyl chloride → 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline

  • Reagents and Conditions:

    • 4-(piperazin-1-yl)aniline (1.0 eq)

    • 2-(dimethylamino)acetyl chloride hydrochloride (1.1 eq)

    • Triethylamine (2.2 eq)

    • Dichloromethane

    • 0 °C to room temperature, 6 h

  • Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

SynthesisWorkflow start1 1-chloro-4-nitrobenzene step1 Buchwald-Hartwig Amination start1->step1 start2 Piperazine start2->step1 intermediate1 1-(4-nitrophenyl)piperazine step1->intermediate1 step2 Reduction (H₂/Pd-C) intermediate1->step2 intermediate2 4-(piperazin-1-yl)aniline step2->intermediate2 step3 Acylation intermediate2->step3 start3 2-(dimethylamino)acetyl chloride start3->step3 product 4-[4-(dimethylaminoacetyl)- piperazin-1-yl]aniline step3->product

Caption: Proposed synthetic workflow for the target molecule.

Reactivity and Chemical Behavior

The molecule possesses three key reactive centers: the aniline nitrogen, the piperazine nitrogens, and the dimethylamino group.

  • Aniline Moiety: The primary aromatic amine can undergo typical reactions of anilines, such as diazotization followed by Sandmeyer reactions, and electrophilic aromatic substitution (though the ring is activated, the bulky piperazine group may provide steric hindrance).

  • Piperazine Ring: The nitrogen atom of the piperazine attached to the aniline is less nucleophilic due to the delocalization of its lone pair into the aromatic ring. The other piperazine nitrogen, being part of an amide, is also not nucleophilic.

  • Dimethylamino Group: This tertiary amine is basic and can be protonated. It can also undergo N-oxidation or participate in reactions like the Cope elimination under specific conditions.[11]

Potential Applications and Pharmacological Profile

The structural motifs present in 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline suggest several potential applications in drug discovery.

  • CNS-active Agents: N-arylpiperazines are well-known for their activity on central nervous system receptors, particularly serotonergic and dopaminergic receptors.[12][13][14] Derivatives of this class are used as antidepressants, antipsychotics, and anxiolytics.[14] The title compound could be investigated for similar activities.

  • Anticancer Agents: The N-arylpiperazine scaffold is also found in several anticancer drugs, often acting as kinase inhibitors.[2][4][15] Further derivatization of the aniline moiety could lead to potent antiproliferative agents.

  • Antimicrobial Agents: Piperazine derivatives have shown a broad spectrum of antimicrobial and antifungal activities.[16][17][18] The title compound could be screened for its efficacy against various pathogens.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Table 2: Proposed Analytical Methods

TechniqueExpected Results and Interpretation
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the methylene protons of the piperazine ring, the methylene protons of the acetyl group, and the methyl protons of the dimethylamino group. The integration of these signals should correspond to the number of protons in each environment.[16][19]
¹³C NMR The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the piperazine carbons, the carbonyl carbon of the acetyl group, and the methyl carbons of the dimethylamino group.[12][16]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[7][20]
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the aniline, C=O stretching of the amide, and C-N stretching of the amines.[16][21]
High-Performance Liquid Chromatography (HPLC) HPLC can be used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) would be appropriate. UV detection would be effective due to the aromatic aniline chromophore.[22]
Detailed HPLC Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample Synthesized Compound dissolve Dissolve in Mobile Phase sample->dissolve injector Injector dissolve->injector column C18 Column injector->column detector UV Detector (254 nm) column->detector data Data Acquisition detector->data chromatogram Chromatogram data->chromatogram purity Purity Assessment chromatogram->purity

Caption: Workflow for HPLC analysis of the target compound.

Safety and Handling

While specific toxicological data for 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline is unavailable, precautions should be taken based on the known hazards of its structural components.

  • Aniline Derivatives: Many aniline derivatives are toxic and can be absorbed through the skin. They are potential irritants and may be harmful if inhaled or ingested.

  • Piperazine Derivatives: Some piperazine derivatives can cause skin and respiratory irritation.[23]

  • General Precautions:

    • Handle the compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area immediately with plenty of water.

    • Consult the Safety Data Sheet (SDS) for analogous compounds for more detailed information.

Conclusion

4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline is a novel compound with significant potential in medicinal chemistry and drug discovery. By leveraging the privileged N-arylpiperazine scaffold, this molecule presents a promising starting point for the development of new therapeutic agents. This in-depth technical guide, based on predictive analysis and data from analogous structures, provides a solid foundation for researchers to synthesize, characterize, and explore the pharmacological potential of this and related compounds. The proposed synthetic routes are robust and utilize well-established methodologies, while the outlined analytical techniques will ensure the rigorous characterization of the final product. As with any novel chemical entity, careful handling and adherence to safety protocols are paramount.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of N-Arylpiperazines.
  • Molecules. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.
  • The Journal of Organic Chemistry. (2010, September 23). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines.
  • BenchChem. (2025).
  • Arabian Journal of Chemistry. (2022, October 20). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, September 30).
  • ResearchGate. (2025, August 6). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions.
  • National Institute of Justice. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • RSC Publishing. (2018, December 6).
  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References.
  • TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • PubMed. (2025, August 16). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • International Journal of Research & Review. (2019, November). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Semantic Scholar. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
  • PubMed. (2006, March 15).
  • Farmacia Journal. (2020).
  • MDPI. (2024, October 2). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Semantic Scholar. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Der Pharma Chemica. (n.d.).
  • PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • SpringerLink. (2012, July 4). Synthesis and Crystal Structures of N,N -Disubstituted Piperazines.
  • ResearchGate. (n.d.). General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist.
  • Wikipedia. (n.d.). Piperazine.
  • Semantic Scholar. (2022, August 12).
  • NTU > IRep. (2021, May 27). Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde.
  • University of Regina. (n.d.).
  • CAMEO Chemicals - NOAA. (n.d.).
  • ChemicalBook. (2026, January 13). 1-Acetylpiperazine | 13889-98-0.
  • Wikipedia. (n.d.).
  • BenchChem. (2025, December). An In-depth Technical Guide to the Reactivity of the Dimethylamino Group in Butanones.
  • PubChem - NIH. (n.d.). 1-Acetylpiperazine | C6H12N2O | CID 83795.
  • PMC. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • MDPI. (2024, July 19). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 1-Acetylpiperazine 99 13889-98-0.
  • PMC. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • BenchChem. (n.d.). CAS 141102-74-1: 2-(Dimethylamino)

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Exploratory

Advanced Synthesis Pathways for 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline: A Technical Guide for Process and Discovery Chemists

Executive Summary The compound 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS: 643087-10-9) is a highly versatile, commercially available building block 1 utilized extensively in the design of targeted therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS: 643087-10-9) is a highly versatile, commercially available building block 1 utilized extensively in the design of targeted therapeutics, particularly kinase inhibitors. The molecular architecture—comprising a basic dimethylamine moiety, a flexible piperazine linker, and a nucleophilic aniline—provides ideal physicochemical properties for drug candidates. It enhances aqueous solubility while acting as a robust hydrogen bond acceptor/donor network for kinase hinge-binding or solvent-exposed regions.

This whitepaper details the optimal synthetic pathways for this critical intermediate, emphasizing mechanistic causality, process safety, and high-fidelity experimental protocols.

Retrosynthetic Strategy & Mechanistic Rationale

When designing the synthesis of a bifunctional molecule containing both a primary aniline and a secondary piperazine amine, chemoselectivity is the primary hurdle.

The Causality of the Nitro-Masking Strategy: If one were to start with 1-(4-aminophenyl)piperazine, the primary aniline amine and the secondary piperazine amine would directly compete during the critical acylation step. While the secondary amine of the piperazine is inherently more nucleophilic, chemoselectivity would be imperfect, inevitably leading to bis-acylated byproducts or complex mixtures.

To bypass this, we utilize a nitro-masking strategy . By starting with 1-(4-nitrophenyl)piperazine, the aniline is kept in an inert, oxidized state (the nitro group). This ensures 100% regioselectivity at the piperazine nitrogen during amidation. The nitro group effectively serves as an atom-economical "protecting group" that is irreversibly reduced to the target aniline only in the final step.

Retrosynthesis Target Target Molecule: 4-[4-(dimethylaminoacetyl) -piperazin-1-yl]aniline NitroInt Intermediate: 1-(dimethylaminoacetyl) -4-(4-nitrophenyl)piperazine Target->NitroInt Disconnection 1 (Nitro Reduction) PiperazineInt Starting Material: 1-(4-nitrophenyl)piperazine NitroInt->PiperazineInt Disconnection 2 (Amidation) Reagents Acylating Agent: N,N-dimethylglycine OR Chloroacetyl chloride NitroInt->Reagents

Fig 1. Retrosynthetic disconnection strategy for 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline.

Synthetic Pathways: Comparative Analysis

There are two primary methodologies for constructing the dimethylaminoacetyl appendage, each tailored to different phases of drug development.

Route A: The Classical Stepwise Approach (Process Scale) This route involves the acylation of 1-(4-nitrophenyl)piperazine with chloroacetyl chloride, followed by nucleophilic substitution with dimethylamine 2. While highly cost-effective and scalable for combinatorial libraries 3, it utilizes lachrymatory reagents and introduces the risk of Potential Genotoxic Impurities (PGIs) if unreacted alkyl halides persist.

Route B: Direct Amide Coupling (Discovery Scale) A more modern, high-yielding approach utilizes the direct coupling of 1-(4-nitrophenyl)piperazine with N,N-dimethylglycine using HATU and DIPEA. HATU is specifically selected over EDC/HOBt because it provides vastly superior kinetics for sterically hindered secondary amines (like piperazine), driving the reaction to completion within hours at room temperature.

Table 1: Comparative Analysis of Amidation Strategies
ParameterRoute A: Stepwise AlkylationRoute B: Direct Amide Coupling
Reagents Chloroacetyl chloride, HNMe₂, Et₃NN,N-dimethylglycine, HATU, DIPEA
Step Count 2 Steps1 Step
Overall Yield 65 - 75%85 - 95%
Primary Use Case Large-scale Process ManufacturingDiscovery Chemistry / Lead Optimization
Safety Profile Lachrymatory, PGI riskSafe, no PGI risk

Detailed Experimental Protocols (Route B)

The following protocols represent a self-validating system. In-Process Controls (IPCs) are embedded directly into the workflow to ensure verifiable progression at each stage.

Workflow Step1 Step 1: Amide Coupling 1-(4-nitrophenyl)piperazine + N,N-dimethylglycine HATU, DIPEA, DMF, RT, 4h Step2 Step 2: Workup & Purification Aqueous extraction (EtOAc/H2O) Flash Chromatography (DCM:MeOH) Step1->Step2 Step3 Step 3: Nitro Reduction Pd/C (10%), H2 (1 atm) MeOH, RT, 12h Step2->Step3 IPC1 IPC: LC-MS [M+H]+ 293.1 Step2->IPC1 Step4 Step 4: Final Isolation Filter through Celite Concentrate & Recrystallize Step3->Step4 IPC2 IPC: LC-MS [M+H]+ 263.2 Step4->IPC2

Fig 2. Step-by-step experimental workflow and In-Process Control (IPC) checkpoints.

Step 1: Synthesis of 1-(dimethylaminoacetyl)-4-(4-nitrophenyl)piperazine
  • Reagents: 1-(4-nitrophenyl)piperazine (1.0 eq, 10 mmol, 2.07 g), N,N-dimethylglycine (1.2 eq, 12 mmol, 1.24 g), HATU (1.3 eq, 13 mmol, 4.94 g), DIPEA (3.0 eq, 30 mmol, 5.2 mL), anhydrous DMF (25 mL).

  • Methodology:

    • Dissolve N,N-dimethylglycine and HATU in anhydrous DMF under a nitrogen atmosphere. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add DIPEA, followed by the portion-wise addition of 1-(4-nitrophenyl)piperazine.

    • Stir the reaction mixture at room temperature for 4 hours.

    • IPC Check: Pull a 10 µL aliquot, dilute in MeOH, and monitor via LC-MS. Proceed to workup when the target mass [M+H]⁺ = 293.1 m/z is the dominant peak.

    • Quench the reaction with saturated aqueous NaHCO₃ (50 mL) and extract with EtOAc (3 x 50 mL).

    • Critical Causality Step: Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL). Standard water washes fail to remove DMF due to its high boiling point. LiCl alters the partition coefficient, effectively stripping DMF into the aqueous phase while retaining the highly polar intermediate in the organic phase.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (SiO₂, DCM:MeOH 95:5) to yield the intermediate as a yellow solid.

Step 2: Synthesis of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline
  • Reagents: 1-(dimethylaminoacetyl)-4-(4-nitrophenyl)piperazine (1.0 eq, 5 mmol, 1.46 g), 10% Pd/C (0.1 eq Pd, 0.05 mmol, ~50 mg), Methanol (30 mL), H₂ gas.

  • Methodology:

    • Dissolve the intermediate in degassed methanol in a hydrogenation flask. Note: Catalytic hydrogenation is chosen over chemical reduction (Fe/HCl or SnCl₂) to prevent metal salts from coordinating with the basic nitrogens of the product, which severely complicates isolation.

    • Carefully add 10% Pd/C under a blanket of nitrogen to prevent spontaneous ignition.

    • Purge the flask with hydrogen gas three times and maintain under an H₂ atmosphere (1 atm via balloon).

    • Stir vigorously at room temperature for 12 hours.

    • IPC Check: Monitor via LC-MS. Target mass [M+H]⁺ = 263.2 m/z . Visually, the complete disappearance of the starting material's yellow color indicates successful reduction to the aniline.

    • Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol (2 x 20 mL).

    • Concentrate the filtrate in vacuo to yield the crude product.

    • Recrystallize from EtOAc/Hexanes to afford the title compound as an off-white to pale pink solid.

Quantitative Data & Process Optimization

Table 2: Quantitative Reaction Parameters & Yields
ParameterStep 1: Amide CouplingStep 2: Nitro Reduction
Scale 10 mmol5 mmol
Reaction Time 4 hours12 hours
Temperature 25 °C (RT)25 °C (RT)
Target Mass [M+H]⁺ 293.1 m/z263.2 m/z
Expected Yield 85 - 95%90 - 98%
Purity (HPLC) > 95%> 98%

References

  • TCI Chemical Trading. 4-[4-(DIMETHYLAMINOACETYL)-PIPERAZIN-1-YL]ANILINE|CAS: 643087-10-9.
  • Google Patents. WO2015092431A1 - Pyrimidopyrimidinones useful as wee-1 kinase inhibitors.
  • Google Patents. WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids.

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline

The core of this guide is to establish a self-validating system of protocols that not only identifies potential toxicity but also explores the underlying cellular mechanisms. This approach is essential for drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

The core of this guide is to establish a self-validating system of protocols that not only identifies potential toxicity but also explores the underlying cellular mechanisms. This approach is essential for drug development professionals and researchers to make informed decisions about the safety and viability of this and similar chemical entities.

Part 1: Foundational Cytotoxicity Assessment

The initial step in any in vitro toxicity screen is to determine the concentration range at which a compound elicits a cytotoxic response. This is typically achieved by measuring the impact on cell viability and membrane integrity across a panel of relevant cell lines.

Rationale for Cell Line Selection

The choice of cell lines is critical for contextualizing the toxicity data. Given the structure of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline, which contains an aniline moiety, a primary target for metabolism and potential toxicity is the liver. Therefore, a human hepatocarcinoma cell line such as HepG2 is an essential model.[1][2][3] For broader screening, a panel including a rapidly dividing cancer cell line (e.g., 4T1 breast cancer cells) and a non-cancerous fibroblast line (e.g., 3T3 ) can provide insights into general cytotoxicity versus potential selective toxicity.[4]

Core Cytotoxicity Assays

A multi-assay approach is recommended to avoid artifacts from a single detection method. The following three assays provide a comprehensive view of cytotoxicity:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell, which is often correlated with cell viability.[5] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, providing a measure of cytotoxicity due to compromised membrane integrity.[5][6]

  • Neutral Red (NR) Uptake Assay: This assay assesses the integrity of the lysosomal membrane. Viable cells take up the supravital dye Neutral Red and store it in their lysosomes.

Below is a generalized workflow for conducting these foundational assays.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed HepG2, 4T1, and 3T3 cells in 96-well plates P2 Incubate for 24h to allow adherence P1->P2 T1 Prepare serial dilutions of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline P2->T1 T2 Treat cells with compound (e.g., 0.1 µM to 1000 µM) T1->T2 T3 Incubate for 24h, 48h, and 72h T2->T3 A1 Perform MTT, LDH, and Neutral Red assays in parallel plates T3->A1 D1 Measure absorbance/ fluorescence A1->D1 D2 Calculate % cell viability relative to vehicle control D1->D2 D3 Determine IC50 values using non-linear regression D2->D3

Caption: Workflow for initial cytotoxicity screening.
Anticipated Data and Interpretation

The primary output from these assays will be IC50 (half-maximal inhibitory concentration) values. Based on studies of other piperazine derivatives, a range of cytotoxic potencies can be expected.[2][7]

Compound Class Cell Line Assay Reported IC50 (µM) Reference
PhenylpiperazinesHepG2MTT50 - 1500[2]
Acetyl-hydroxyphenyl-piperazine4T1CCK-8149.7[7]
Acetyl-hydroxyphenyl-piperazineCaco-2CCK-8825[7]

A lower IC50 value indicates higher cytotoxicity. Discrepancies between the assays can be informative; for instance, a high LDH release at a concentration that shows moderate MTT reduction may suggest a primary necrotic cell death mechanism over metabolic inhibition.

Part 2: Genotoxicity and Mutagenicity Evaluation

Aromatic amines are a class of compounds known for their potential to be genotoxic, often after metabolic activation.[8] Therefore, assessing the potential of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline to cause DNA damage is a critical safety endpoint.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium that are auxotrophic for histidine.

Causality Behind Experimental Choices:

  • With and Without S9 Fraction: Aromatic amines often require metabolic activation by cytochrome P450 enzymes to become mutagenic.[8][9] The test must be run both in the presence and absence of a liver S9 fraction (typically from Aroclor-induced rats) to mimic this metabolic activation.

  • Multiple Strains: Using a panel of strains (e.g., TA98, TA100, TA1535, TA1537) is crucial as they detect different types of mutations (frameshift vs. base-pair substitutions).

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In separate tubes, combine the test compound dilution, the bacterial culture of a specific Salmonella strain, and either the S9 mix or a buffer control.

  • Plating: Pour the mixture onto a minimal glucose agar plate. This medium lacks histidine, so only bacteria that have undergone a reverse mutation can grow.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

In Vitro Micronucleus Test

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) effects. It is performed in mammalian cells (e.g., TK6 or CHO cells).[10][11]

Self-Validating System: The assay includes a cytokinesis block (typically with cytochalasin B), which allows for the identification of cells that have completed one cell division during the treatment period. Micronuclei are only scored in these binucleated cells, ensuring that the observed damage occurred during or after exposure to the test compound.

G cluster_setup Cell Culture & Treatment cluster_harvest Cell Harvesting & Staining cluster_analysis Microscopic Analysis S1 Culture TK6 cells S2 Treat with compound (with and without S9 mix) S1->S2 S3 Add Cytochalasin B to block cytokinesis S2->S3 H1 Incubate for one cell cycle S3->H1 H2 Harvest cells H1->H2 H3 Stain with DNA dye (e.g., DAPI) and cytoplasmic stain H2->H3 A1 Score micronuclei (MNi) in binucleated cells H3->A1 A2 Calculate MNi frequency A1->A2 A3 Assess cytotoxicity via Replication Index (RI) A1->A3

Caption: Workflow for the in vitro Micronucleus Test.

Part 3: Mechanistic Toxicology Insights

Should the initial screens indicate toxicity, the next logical step is to investigate the underlying mechanisms. For piperazine derivatives, studies have pointed towards oxidative stress and mitochondrial dysfunction as common pathways.[2]

Assessment of Oxidative Stress

Reactive Oxygen Species (ROS) are a key mediator of cellular damage. Their production can be measured using fluorescent probes like DCFH-DA.

  • Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere.

  • Probe Loading: Load the cells with DCFH-DA, which is non-fluorescent until oxidized by ROS.

  • Treatment: Expose the cells to various concentrations of the test compound. Include a positive control (e.g., H₂O₂).

  • Measurement: Measure the fluorescence intensity over time using a plate reader. A significant increase in fluorescence indicates ROS production.

Mitochondrial Membrane Potential (ΔΨm) Assay

Mitochondrial dysfunction is a common pathway for drug-induced toxicity. The loss of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. This can be measured using cationic dyes like JC-1 or TMRM.

Potential Toxicity Pathway

Based on findings for related compounds, a plausible toxicity pathway for 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline could involve metabolic activation leading to oxidative stress, mitochondrial damage, and subsequent activation of apoptotic pathways.[2]

G Compound 4-[4-(dimethylaminoacetyl)- piperazin-1-yl]aniline Metabolism Metabolic Activation (e.g., CYP450 in Liver) Compound->Metabolism ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS Mito Mitochondrial Damage (Loss of ΔΨm) ROS->Mito Oxidative Stress Caspase Caspase Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Potential mechanism of toxicity pathway.

Conclusion

This guide outlines a comprehensive and logically structured approach to defining the in vitro toxicity profile of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline. By starting with broad cytotoxicity screening, moving to specific genotoxicity assessments, and finally probing for mechanistic insights, researchers can build a robust safety profile. The emphasis on including metabolic activation steps is crucial for this class of compounds. The resulting data will be vital for making go/no-go decisions in a drug development pipeline and for understanding the structure-activity relationships that govern the toxicity of novel piperazine-aniline derivatives.

References

  • NextSDS. (n.d.). 4-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}aniline. Retrieved from [Link]

  • Whong, W. Z., & Edwards, G. S. (1984). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 136(3), 265-271. Retrieved from [Link]

  • Totsuka, Y., Arimoto-Kobayashi, S., & Sugimura, T. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(1), 62-67. Retrieved from [Link]

  • Wang, Y., Du, X., Wang, Y., Li, J., & Zhang, J. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation. Environment & Health, 2(1), 108-118. Retrieved from [Link]

  • IT Medical Team. (2024). In Vitro Assays in Toxicology: A Comprehensive Overview. Retrieved from [Link]

  • Owsik, I., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials, 14(9), 2138. Retrieved from [Link]

  • Capot Chemical. (2013). 4-(4-ethylpiperazin-1-yl)aniline Material Safety Data Sheet. Retrieved from [Link]

  • Williams, D. P., et al. (2009). Metabolite screening of aromatic amine hair dyes using in vitro hepatic models. Toxicology in Vitro, 23(7), 1387-1395. Retrieved from [Link]

  • Fakhfouri, M., et al. (2015). Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 779-787.
  • Ghani, U., et al. (2018). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1145-1162. Retrieved from [Link]

  • Yilmaz, I., et al. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine. Chemistry & Biodiversity, e202500001. Retrieved from [Link]

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 1147-1155. Retrieved from [Link]

  • Frohlich, T., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Pharmaceuticals, 18(7), 896. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 29(2), 481. Retrieved from [Link]

  • Carlier, J., et al. (2022). Genotoxicological Characterization of (±)cis-4,4′-DMAR and (±)trans-4,4′-DMAR and Their Associations. International Journal of Molecular Sciences, 23(11), 5915. Retrieved from [Link]

  • Taningher, M., Pasquini, R., & Bonatti, S. (1993). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Environmental and Molecular Mutagenesis, 21(4), 349-356. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility Protocol for 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline

Executive Summary & Scientific Significance The compound 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS: 643087-10-9) is a highly versatile, bifunctional building block widely utilized in the development of advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Significance

The compound 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS: 643087-10-9) is a highly versatile, bifunctional building block widely utilized in the development of advanced targeted therapeutics. Structurally, it features a nucleophilic aniline moiety designed for coupling into core heterocyclic scaffolds (e.g., quinazolines, pyrimidines) and a solvent-exposed dimethylaminoacetyl piperazine tail[1].

This specific tail is a privileged motif in medicinal chemistry. It dramatically enhances the aqueous solubility of lipophilic kinase inhibitors, provides a basic center for favorable salt formation (e.g., hydrochloride or mesylate salts), and improves overall oral bioavailability. This intermediate is a critical precursor in the synthesis of inhibitors targeting Wee1, Aurora kinases, and PDGF receptors, which are actively investigated for treating p53-deficient solid tumors and glioblastomas[1][2].

Retrosynthetic Strategy & Mechanistic Rationale

The gold-standard synthesis of this molecule relies on a highly efficient, three-step linear sequence starting from commercially available 1-(4-nitrophenyl)piperazine.

  • Why not direct amidation? Attempting to directly couple dimethylaminoacetic acid with the piperazine precursor requires stoichiometric amounts of expensive coupling reagents (e.g., HATU, EDC). Furthermore, the zwitterionic nature of the amino acid often leads to poor atom economy and sluggish reaction kinetics.

  • The Two-Step Acylation-Amination Advantage: By utilizing chloroacetyl chloride, we exploit a highly electrophilic reagent that enables rapid, catalyst-free acylation of the secondary amine at 0 °C. The resulting α -chloro amide is perfectly primed for a quantitative SN​2 displacement by dimethylamine.

  • Chemoselective Reduction: The final step requires the reduction of the aromatic nitro group to an aniline. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/NH4Cl or SnCl2) because it avoids heavy metal waste, prevents cleavage of the newly formed amide bond, and proceeds cleanly at room temperature[3].

SynthesisWorkflow A 1-(4-nitrophenyl)piperazine (Starting Material) B 1-(chloroacetyl)-4- (4-nitrophenyl)piperazine A->B Chloroacetyl chloride TEA, DCM, 0°C C 1-(dimethylaminoacetyl)-4- (4-nitrophenyl)piperazine B->C Dimethylamine K2CO3, THF, 60°C D 4-[4-(dimethylaminoacetyl)- piperazin-1-yl]aniline (Target) C->D H2, 10% Pd/C MeOH, RT

Figure 1: Three-step synthetic workflow for 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline.

Quantitative Data & Reagent Parameters

Table 1: Reagent Stoichiometry (10 mmol Scale)
StepReagent / IntermediateMW ( g/mol )EquivalentsAmountRole
1 1-(4-nitrophenyl)piperazine207.231.02.07 gStarting Material
1 Chloroacetyl chloride112.941.11.24 g (0.88 mL)Acylating Agent
1 Triethylamine (TEA)101.191.51.52 g (2.09 mL)Acid Scavenger
2 Dimethylamine (2M in THF)45.081.57.5 mLNucleophile
2 Potassium Carbonate ( K2​CO3​ )138.212.02.76 gBase
3 10% Pd/C-10% w/w~230 mgHydrogenation Catalyst

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(chloroacetyl)-4-(4-nitrophenyl)piperazine
  • Preparation: Suspend 1-(4-nitrophenyl)piperazine (2.07 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.09 mL, 15 mmol) and stir until a homogenous solution is achieved. Cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: Add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise over 15 minutes using a syringe pump to strictly control the exothermic reaction and prevent di-acylation or oligomerization.

  • Maturation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT) for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate as a yellow solid.

Step 2: Synthesis of 1-(dimethylaminoacetyl)-4-(4-nitrophenyl)piperazine
  • Preparation: Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF, 40 mL).

  • Amination: Add finely powdered K2​CO3​ (2.76 g, 20 mmol) followed by a 2.0 M solution of dimethylamine in THF (7.5 mL, 15 mmol). Note: K2​CO3​ neutralizes the generated HCl, preventing the protonation of dimethylamine and driving the SN​2 displacement forward.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 60 °C for 4-6 hours.

  • Workup: Cool the mixture to RT, filter off the inorganic salts through a sintered glass funnel, and concentrate the filtrate in vacuo.

  • Purification: Purify the residue via silica gel column chromatography (eluting with a gradient of DCM to 5% MeOH in DCM) to afford the product as a pale yellow solid.

Step 3: Synthesis of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline
  • Preparation: Dissolve the purified nitro intermediate (~8 mmol) in HPLC-grade methanol (MeOH, 50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (~230 mg) under a steady stream of nitrogen to prevent the spontaneous ignition of methanol vapors.

  • Hydrogenation: Purge the reaction flask with hydrogen gas ( H2​ ) three times via a vacuum/purge cycle. Maintain the system under a hydrogen balloon (1 atm).

  • Reduction: Stir the suspension vigorously at RT for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical: Do not let the Celite pad dry out while under vacuum, as dry Pd/C is highly pyrophoric. Wash the pad thoroughly with excess MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline as an off-white to pale brown solid. Store under argon at -20 °C to prevent oxidative degradation.

In-Process Quality Control (IPC) & Self-Validation

To ensure a self-validating protocol, each step must be analytically verified before proceeding to the next:

  • IPC for Step 1: TLC (DCM:MeOH = 20:1). The starting material ( Rf​≈0.2 ) must completely disappear, replaced by a less polar spot ( Rf​≈0.6 ).

  • IPC for Step 2: LC-MS analysis. The mass spectrum must show the target mass [M+H]+=293.1 without any residual [M+H]+=284.0 (chloro intermediate).

  • IPC for Step 3: Ninhydrin stain on TLC. The final aniline product will stain strongly positive (yielding a purple/brown spot) due to the presence of the newly formed primary amine, whereas the nitro precursor will remain unstained.

Table 2: Troubleshooting and Optimization Guide
Observation / IssuePotential CauseCorrective Action / Optimization
Over-alkylation in Step 1 Excess chloroacetyl chlorideStrictly control stoichiometry to 1.1 eq; maintain temperature at 0 °C during addition.
Incomplete conversion in Step 2 Loss of volatile dimethylamineUse a sealed pressure vessel if reacting above 40 °C; ensure K2​CO3​ is finely powdered.
Sluggish reduction in Step 3 Catalyst poisoning by aminesFilter the intermediate from Step 2 through a short silica plug before hydrogenation.
Product discoloration (Step 3) Oxidation of the aniline productStore the final product under inert gas (Argon/Nitrogen) at -20 °C; avoid prolonged air exposure.

Biological Application & Downstream Utility

Once synthesized, the primary amine of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline is typically reacted with a halogenated heterocycle (e.g., a chloropyrimidine or chloroquinazoline) via an SN​Ar or Buchwald-Hartwig cross-coupling reaction.

In the context of Wee1 kinase inhibitors, the incorporation of this motif allows the drug to effectively bind the kinase domain. Inhibition of Wee1 abrogates the G2/M checkpoint. In cancer cells lacking functional p53 (which already have a compromised G1 checkpoint), this forces premature mitotic entry, resulting in mitotic catastrophe and apoptosis[2].

BiologicalPathway Target Kinase Inhibitor (Containing Target Motif) Wee1 Wee1 Kinase Target->Wee1 Inhibits CDK1 CDK1 (CDC2) Target->CDK1 Restores Activity Wee1->CDK1 Phosphorylates (Inhibits) G2M G2/M Checkpoint Arrest CDK1->G2M Inactive CDK1 promotes Apoptosis Mitotic Catastrophe / Apoptosis (in p53-deficient cells) CDK1->Apoptosis Active CDK1 forces mitosis

Figure 2: Mechanism of Wee1 kinase inhibitors utilizing the synthesized aniline motif.

References

  • Pyrimidopyrimidinones useful as wee-1 kinase inhibitors. World Intellectual Property Organization (WO2015092431A1).

  • Quinazoline derivatives for use against cancer. United States Patent Application (US20090036474A1). 1

  • Anticancer Agent and Sensitizer for Cancer Chemotherapy or Radiotherapy. United States Patent Application (US20100041644A1). 2

  • Combinatorial libraries of peptidomimetic aminothioether acids. World Intellectual Property Organization (WO1998046786A1). 4

Sources

Application

Application Note: Utilizing 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline in Kinase Inhibitor Discovery

Executive Summary In modern oncology and targeted therapeutics, the discovery of small-molecule kinase inhibitors frequently encounters the "solubility-permeability" trade-off. Highly potent inhibitors often possess flat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern oncology and targeted therapeutics, the discovery of small-molecule kinase inhibitors frequently encounters the "solubility-permeability" trade-off. Highly potent inhibitors often possess flat, rigid, and lipophilic heteroaromatic cores that bind tightly to the ATP-binding pocket but suffer from poor aqueous solubility and low oral bioavailability.

4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS 643087-10-9) is a highly specialized, bifunctional building block designed to overcome these pharmacokinetic bottlenecks. By serving as a nucleophilic coupling partner, it allows medicinal chemists to append a highly water-soluble, ionizable moiety directly into the solvent-exposed region of a kinase target, drastically improving the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile without compromising target affinity.

Mechanistic Rationale & Structural Advantages

The architecture of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline is purposefully engineered for late-stage lead optimization:

  • The Aniline Moiety (Nucleophile): The primary aromatic amine serves as an ideal handle for palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) or Nucleophilic Aromatic Substitution (SNAr)[1]. This allows seamless integration with halogenated heteroaryl cores (e.g., pyrimidines, quinazolines, or pyrrolopyrimidines).

  • The Piperazine Linker (Rigid Spacer): The piperazine ring provides conformational restriction. It projects the solubilizing tail outward into the solvent-exposed channel of the kinase, preventing steric clashes within the narrow hydrophobic ATP-binding cleft.

  • The Dimethylaminoacetyl Group (Solubility Engine):

    • Toxicity Mitigation: The acetyl carbonyl converts one of the piperazine nitrogens into an amide. This reduces its basicity, preventing unwanted metal chelation and reducing the risk of hERG channel inhibition (cardiotoxicity).

    • Salt Formation: The terminal dimethylamine retains a basic pKa (~8.5–9.0). In the acidic environment of the stomach, it protonates, enabling the formation of highly soluble salts (e.g., mesylate or hydrochloride), which is a proven strategy in drugs like Imatinib and Ribociclib derivatives[2][3].

G Core Hydrophobic Kinase Core (e.g., Aryl Halide) Coupling Buchwald-Hartwig Cross-Coupling Core->Coupling Aniline 4-[4-(dimethylaminoacetyl)- piperazin-1-yl]aniline (Solubilizing Motif) Aniline->Coupling Lead Optimized Lead (High Aqueous Solubility) Coupling->Lead

Fig 1. Workflow for integrating the solubilizing aniline motif via C-N cross-coupling.

Physicochemical Profiling

The integration of this building block fundamentally shifts the physicochemical properties of a drug candidate. The table below illustrates the typical property shifts when appending this moiety to a generic lipophilic kinase core.

PropertyHydrophobic Core (Generic)Core + Dimethylaminoacetyl Piperazine AnilineCausality / Rationale
Molecular Weight ~300 g/mol ~560 g/mol Addition of the 262 g/mol building block.
cLogP 4.5 - 5.52.0 - 3.0Introduction of polar nitrogens and a carbonyl significantly lowers lipophilicity, moving the compound into Lipinski's ideal range.
Aqueous Solubility < 1 µg/mL> 1,000 µg/mL (as salt)The terminal basic amine allows for stable mesylate/HCl salt formation, maximizing hydration and dissolution rate.
H-Bond Acceptors 2 - 36 - 7Piperazine nitrogens, aniline nitrogen, and the acetyl carbonyl act as HBAs, improving interactions with water molecules.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific mechanistic checkpoints to verify success at each stage.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the coupling of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline to a heteroaryl chloride core.

Causality Check: We utilize XPhos as the ligand. The bulky, electron-rich nature of XPhos facilitates the oxidative addition of unactivated aryl chlorides while sterically shielding the palladium center from being poisoned by the basic terminal amine of the building block[4][5].

Reagents:

  • Heteroaryl chloride core (1.0 equiv)

  • 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv) Note: If the core is base-sensitive, substitute with Potassium 2-ethylhexanoate (K-2-EH)[6].

  • Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl chloride, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst oxidation.

  • Addition: Dissolve the 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline in anhydrous, degassed toluene and add it to the reaction vessel via a gas-tight syringe.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12–16 hours.

  • Validation (TLC/LC-MS): Monitor the consumption of the heteroaryl chloride. A successful reaction will show a highly polar, UV-active product spot on TLC (tailing can be minimized by adding 1% Et₃N to the eluent).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the product as a TFA salt.

Protocol 2: Mesylate Salt Formation for Solubility Profiling

Free bases containing the dimethylaminoacetyl group often exhibit suboptimal dissolution kinetics. Converting the compound to a mesylate salt disrupts the crystal lattice energy, maximizing aqueous solubility.

Step-by-Step Methodology:

  • Dissolution: Suspend the purified free base from Protocol 1 (1.0 equiv) in a mixture of Acetone/H₂O (95:5 v/v) at 40 °C until complete dissolution is achieved.

  • Acid Addition: Slowly add Methanesulfonic acid (MsOH) (1.05 equiv) dropwise over 15 minutes.

  • Crystallization: Stir the solution at 40 °C for 1 hour, then slowly cool to 4 °C at a rate of 5 °C/hour to promote controlled nucleation.

  • Isolation: Filter the resulting crystalline precipitate, wash with ice-cold acetone, and dry under high vacuum at 50 °C for 24 hours.

  • Validation: Confirm salt stoichiometry via ¹H-NMR (integration of the mesylate methyl singlet at ~2.7 ppm against the compound's aromatic protons).

Pharmacological Impact & Pathway Visualization

Once synthesized, kinase inhibitors bearing this solubilizing motif exhibit enhanced cellular penetration and target engagement. The diagram below illustrates the downstream pharmacological impact of these optimized inhibitors on oncogenic signaling.

G Drug Targeted Kinase Inhibitor (Aniline Derivative) Kinase Oncogenic Kinase (e.g., BCR-ABL / JAK2) Drug->Kinase Competitive ATP Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Drug->Apoptosis Induces Downstream Downstream Signaling (STAT5 Phosphorylation) Kinase->Downstream Blocked Proliferation Tumor Cell Proliferation Downstream->Proliferation Prevented

Fig 2. Mechanism of action for targeted kinase inhibitors utilizing the aniline building block.

References

  • Synthesis and Antibacterial Activity of Novel Pleuromutilin Derivatives J-Stage[Link] (Derived from J-Stage repository data)

  • Buchwald–Hartwig amination Grokipedia[Link]

  • Optimization of a Potent Class of Arylamide Colony-Stimulating Factor-1 Receptor Inhibitors ResearchGate[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Semantic Scholar[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds PMC - National Institutes of Health[Link]

  • Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-catalyzed C-N Cross-Coupling ChemRxiv[Link] (Derived from ChemRxiv repository)

Sources

Method

4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline HPLC method development

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals. Topic: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 4-[4-(dimethylaminoacetyl)-pip...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Topic: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline

Abstract

This document provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline. The inherent chemical nature of this molecule—a polar, multi-basic compound—presents specific chromatographic challenges, including poor retention on traditional stationary phases and potential for peak asymmetry. This guide details a systematic approach, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will explore the rationale behind the selection of stationary phases, mobile phase conditions, and validation parameters, providing a scientifically sound, self-validating protocol suitable for quality control and stability testing applications.

Analyte Characterization & Chromatographic Challenges

The structure of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline includes an aniline moiety, a piperazine ring, and a tertiary amine, making it a highly polar and basic compound. This presents two primary challenges in reversed-phase HPLC:

  • Poor Retention: Highly polar analytes have a low affinity for non-polar stationary phases like C18, often leading to elution near or within the solvent front, which prevents accurate quantification.[1]

  • Peak Tailing: The basic amine functional groups can interact with acidic residual silanols on the silica backbone of the stationary phase. This secondary interaction leads to asymmetrical, tailing peaks, compromising resolution and reproducibility.

To overcome these issues, a strategic approach is required, moving beyond standard C18 columns and focusing on conditions that mitigate these undesirable interactions.

Method Development Strategy

Our strategy is a multi-step, logical progression from initial screening to full validation, ensuring the final method is fit for its intended purpose. The goal is to achieve a method that is specific, linear, accurate, precise, and robust.

MethodDevelopmentWorkflow Analyte 1. Analyte Assessment (Polar, Basic Nature) Screening 2. Column & Mobile Phase Screening Analyte->Screening Challenges Identified Optimization 3. Method Optimization (pH, Gradient, Flow Rate) Screening->Optimization Promising Conditions Found SST 4. System Suitability Definition Optimization->SST Optimal Parameters Set Validation 5. ICH Q2(R1) Validation SST->Validation System Performance Verified FinalMethod Final Validated Method Validation->FinalMethod Method Proven Fit-for-Purpose

Caption: A systematic workflow for HPLC method development and validation.

Initial Screening: Column and Mobile Phase Selection

The foundation of a good separation lies in choosing the correct column and mobile phase. Given the analyte's properties, screening should include stationary phases designed to enhance polar retention and reduce silanol interactions.[2]

Column Selection Rationale:

  • Ascentis C18: A conventional starting point to benchmark performance.[2]

  • Ascentis RP-Amide: A polar-embedded phase that offers alternative selectivity and enhanced retention for polar compounds, particularly bases, through hydrogen bonding.[2] It is also more resistant to "dewetting" or "phase collapse" in highly aqueous mobile phases.[3]

  • Discovery HS F5: A pentafluorophenyl (PFP) phase providing unique selectivity through multiple interaction modes (hydrophobic, pi-pi, dipole-dipole), which is often effective for polar, aromatic amines.[2]

Mobile Phase Selection Rationale:

  • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and better UV transparency at low wavelengths.

  • Aqueous Phase and pH Control: To ensure consistent protonation of the basic analyte and to suppress the ionization of residual silanols, a low-pH buffered mobile phase is essential.[2] A buffer should be chosen with a pKa within ±1 pH unit of the target mobile phase pH.[2] For UV-based methods, a phosphate buffer at pH 2.5-3.5 is an excellent choice. For LC-MS compatibility, a volatile buffer like 0.1% formic acid or ammonium formate would be necessary.[2][4]

Detector Wavelength Selection

The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λ-max) should be selected to ensure the highest sensitivity for the assay.

Recommended HPLC Protocol

Based on typical development outcomes for similar compounds, the following protocol provides a robust starting point.

Equipment and Reagents
  • HPLC system with quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC grade Acetonitrile and Water.

  • Potassium phosphate monobasic (KH₂PO₄) and ortho-phosphoric acid (H₃PO₄).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1.0 L of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (e.g., 20 µg/mL): Prepare the sample to a target concentration of 20 µg/mL using the diluent.

Chromatographic Conditions
ParameterRecommended Condition
Column Ascentis RP-Amide (150 x 4.6 mm, 5 µm) or equivalent polar-embedded phase
Mobile Phase A: pH 3.0 Phosphate BufferB: Acetonitrile
Gradient 10% B to 70% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan (typically 240-260 nm for aniline derivatives)
Injection Volume 10 µL
Run Time 25 minutes
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is achieved by injecting five replicate injections of a standard solution (e.g., 20 µg/mL).

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[5][6] The following parameters must be evaluated as per ICH Q2(R1) guidelines.[7][8]

ValidationParameters cluster_main ICH Q2(R1) Validation Characteristics cluster_precision Precision Levels Validation Method Validation Specificity Specificity (Purity & Identity) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day, Inter-analyst) Precision->Intermediate

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] Protocol:

  • Perform forced degradation studies on the analyte (e.g., acid, base, oxidative, thermal, and photolytic stress).

  • Analyze the stressed samples alongside an unstressed sample and a placebo/blank.

  • Assess peak purity of the analyte peak in the stressed samples using a PDA detector to ensure no co-eluting peaks are present. The method is specific if the analyte peak is well-resolved from all degradation products and other interferences.

Linearity

Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response. Protocol:

  • Prepare a series of at least five standard solutions covering 50% to 150% of the target analytical concentration (e.g., 10, 15, 20, 25, 30 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Objective: To determine the closeness of the measured value to the true value. Protocol:

  • Perform a recovery study by spiking a placebo (or blank matrix) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Calculate the percentage recovery for each sample. Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively. Protocol:

  • Estimate LOD and LOQ based on the signal-to-noise (S/N) ratio.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Confirm the LOQ by preparing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][8] Protocol:

  • Vary critical parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase organic composition (± 2%)

  • Analyze a standard solution under each condition and evaluate the effect on system suitability parameters (retention time, tailing factor, etc.). Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Summary of Validation Acceptance Criteria

ParameterAcceptance Criteria
Specificity Analyte peak is pure and resolved from all interferences.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOQ S/N ≥ 10 with acceptable precision and accuracy.
Robustness System suitability passes under all varied conditions.

Conclusion

The described HPLC method, utilizing a polar-embedded stationary phase and a low-pH mobile phase, is specifically designed to overcome the challenges associated with the analysis of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline. The systematic development strategy and comprehensive validation protocol outlined in this guide ensure that the resulting method is reliable, reproducible, and suitable for its intended purpose in a regulated environment. Adherence to these principles will yield a high-quality analytical procedure for the accurate quantification and stability assessment of this compound.

References

  • HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2023). FDA. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • 4-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}aniline. (n.d.). NextSDS. Retrieved from [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

  • 4-(4-Ethylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

  • 4-{4-[(dimethylamino)methyl]piperidin-1-yl}aniline. (n.d.). NextSDS. Retrieved from [Link]

  • 4-[(4-Methylpiperazin-1-yl)methyl]aniline. (2024, April 9). ChemBK. Retrieved from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005, January 15). PubMed. Retrieved from [Link]

  • Gadzała-Kopciuch, R., & Cendrowski, K. (2011). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies. Retrieved from [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2). Cogent Chemistry. Retrieved from [Link]

Sources

Application

4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline as a chemical intermediate

Application Note: Strategic Utilization of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline in Targeted Therapeutics Executive Summary In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties without compromising target affinity is a primary challenge. 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS: 643087-10-9) has emerged as a highly privileged chemical intermediate[1]. By serving as a bifunctional building block, it provides a reactive nucleophilic anchor (the aniline moiety) while simultaneously installing a sophisticated solubilizing tail (the dimethylaminoacetyl-piperazine group). This application note details the structural rationale, physicochemical data, and validated synthetic protocols for integrating this intermediate into drug discovery workflows.

Structural Rationale and ADME Implications

As a Senior Application Scientist, I frequently observe drug candidates failing in late-stage preclinical development due to poor aqueous solubility or off-target cardiovascular toxicity (specifically hERG channel blockade). The architectural design of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline directly mitigates these risks:

  • The Piperazine Spacer: Acts as a semi-rigid linker. In the context of kinase inhibitors, this ring projects the terminal amine out of the ATP-binding pocket and into the solvent-exposed region, preventing steric clashes with the protein backbone.

  • The Dimethylaminoacetyl Group (pKa Tuning): Standard dialkylamines possess highly basic tertiary nitrogens (pKa ~9.5), which are notorious for binding to the hERG potassium channel. By introducing an acetyl carbonyl adjacent to the piperazine, the electron-withdrawing effect lowers the pKa of the terminal dimethylamino group to a more favorable range (pKa ~7.5–8.0). This subtle modulation maintains physiological solubility while drastically reducing hERG liability [2].

  • The Aniline Nucleophile: Provides a highly reactive primary amine, ideal for Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig cross-coupling, or amide bond formation.

ADME_Impact Root Dimethylaminoacetyl-Piperazine Moiety Sol Increased Aqueous Solubility (Protonated at pH 5-7) Root->Sol Basic Amine Center Tox Reduced hERG Liability (Tuned pKa via Acetyl Group) Root->Tox Electron Withdrawal Bind Solvent Channel Projection (Rigid Piperazine Linker) Root->Bind Steric Projection

Fig 2. Pharmacokinetic and structural advantages of the dimethylaminoacetyl-piperazine moiety.

Physicochemical Profile

To effectively utilize this intermediate, its physical parameters must be factored into the broader Lipinski profile of the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Properties of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline [3]

PropertyValueImplication for Drug Design
Chemical Formula C14H22N4O-
Molecular Weight 262.36 g/mol Low MW allows integration into larger scaffolds without exceeding the Rule of 5.
CAS Number 643087-10-9Commercially available for scale-up.
H-Bond Donors 1 (Aniline -NH2)Consumed during coupling; does not add to the final API's HBD count.
H-Bond Acceptors 4Enhances aqueous solubility and solvent interactions.
TPSA 49.8 ŲOptimal for maintaining cellular membrane permeability.

Synthetic Workflows and Methodologies

The primary utility of this intermediate lies in its coupling to electron-deficient heteroaromatics (e.g., quinazolines, pyrimidines) commonly found in oncology targets [1].

SyntheticWorkflow A Heteroaryl Electrophile (e.g., 4-Chloroquinazoline) C Reaction Conditions (IPA, 80°C, cat. HCl) A->C Electrophile B 4-[4-(dimethylaminoacetyl)- piperazin-1-yl]aniline B->C Nucleophile D Targeted Kinase Inhibitor (Solvent-Exposed Tail) C->D SNAr Coupling

Fig 1. SNAr coupling workflow integrating the aniline intermediate into a kinase inhibitor scaffold.

Protocol A: Self-Validating SNAr Coupling with a Heteroaryl Chloride

Causality Focus: SNAr is selected over transition-metal catalysis when the electrophile is highly activated (such as a 4-chloroquinazoline). This strategic choice avoids palladium contamination in the final API, simplifying downstream purification. Isopropanol (IPA) is chosen as the solvent because it supports the polar transition state of the SNAr reaction, and its moderate polarity often allows the coupled product to spontaneously precipitate upon cooling, enabling isolation by simple filtration.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend the 4-chloroquinazoline derivative (1.0 mmol, 1.0 eq) and 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (1.05 mmol, 1.05 eq) in anhydrous isopropanol (10 mL).

  • Activation: Add a catalytic amount of concentrated HCl (0.1 mmol, 0.1 eq). Note: Protonation of the quinazoline nitrogen increases the electrophilicity of the C4 position, significantly accelerating the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The reaction is complete when the peak corresponding to the starting quinazoline (<5% remaining) is replaced by the product mass [M+H]+. Visually, the reaction will transition from a suspension to a clear solution, followed by the precipitation of the product as an HCl salt.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the solid through a Buchner funnel, wash with cold isopropanol (2 x 5 mL) followed by diethyl ether (10 mL), and dry under high vacuum to afford the product.

Protocol B: Amide Bond Formation via HATU/DIPEA

Causality Focus: When coupling this intermediate to a carboxylic acid, HATU is the coupling reagent of choice. It is highly efficient for forming amides with anilines, which are inherently less nucleophilic than aliphatic amines. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated acid without participating in side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol, 3.0 eq) and HATU (1.2 mmol, 1.2 eq).

  • Pre-activation Phase: Stir the mixture at room temperature for 15 minutes. Note: This allows for the complete formation of the active OAt ester, which is critical for preventing unreacted HATU from capping the aniline.

  • Coupling: Add 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (1.1 mmol, 1.1 eq) in a single portion. Stir at room temperature for 12 hours.

  • In-Process Control (Self-Validation): Perform TLC (DCM:MeOH 9:1). The disappearance of the highly UV-active aniline spot indicates successful coupling.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO3 (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: To remove residual DMF, wash the combined organic layers with 5% aqueous LiCl solution (3 x 15 mL) and brine (15 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • Title: Quinazoline derivatives for use against cancer (US20090036474A1)
  • Title: Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1) with N-Substituted Piperidinyl Diphenylsulfonyl Sulfonamides Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Method

Application Notes and Protocols for In Vivo Dosing of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline

For Researchers, Scientists, and Drug Development Professionals Introduction 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline is a novel small molecule featuring a piperazine and an aniline moiety. While specific in viv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline is a novel small molecule featuring a piperazine and an aniline moiety. While specific in vivo data for this compound is not publicly available, the piperazine and aniline scaffolds are present in a wide array of biologically active agents with applications in oncology, inflammation, and central nervous system (CNS) disorders.[1][2] This document provides a detailed guide for the initial in vivo evaluation of this compound, focusing on establishing a dosing regimen and conducting preliminary efficacy assessments in rodent models of cancer and inflammation. These protocols are designed to be a starting point for researchers and can be adapted based on emerging in vitro and in vivo data.

The provided protocols are based on the assumption that 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline may possess anticancer or anti-inflammatory properties, given the prevalence of these activities in structurally related molecules.[3][4][5][6] Researchers should adjust these protocols based on their specific hypotheses and any available in vitro data on the compound's biological activity.

Compound Information and Handling

Property Information Source
IUPAC Name 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]anilineN/A
Molecular Formula C14H22N4ON/A
Molecular Weight 262.35 g/mol N/A
CAS Number Not availableN/A
Appearance Solid (predicted)N/A
Solubility To be determined experimentally. Piperazine derivatives often exhibit aqueous solubility, which can be pH-dependent.[1]
Storage Store at -20°C, desiccated, and protected from light.General laboratory practice

Safety Precautions: The toxicological properties of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline have not been fully characterized. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood.

PART 1: Preclinical In Vivo Study Design

A crucial first step in the in vivo evaluation of a novel compound is to determine its safety profile and establish a therapeutic window. This is typically achieved through dose-range finding and acute toxicity studies.[7][8][9][10]

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination

The objective of a DRF study is to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[7][8]

Experimental Workflow for MTD Determination:

MTD_Workflow cluster_0 Phase 1: Single Dose Escalation cluster_1 Phase 2: Repeat Dose Study (Optional) A Select Animal Model (e.g., Balb/c mice) B Prepare Formulation (e.g., in 0.5% CMC) A->B C Administer Single Ascending Doses (e.g., 10, 30, 100 mg/kg) B->C D Monitor for Clinical Signs of Toxicity (14 days) C->D E Determine Preliminary MTD D->E F Administer Doses Near Preliminary MTD (e.g., daily for 5-7 days) E->F If chronic dosing is planned G Monitor for Cumulative Toxicity F->G H Refine MTD G->H

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Protocol for Acute Toxicity and MTD Study:

  • Animal Model: Use healthy, young adult mice (e.g., Balb/c or C57BL/6), 6-8 weeks old, of a single sex to minimize variability.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least 7 days before the start of the experiment.

  • Formulation:

    • Based on preliminary solubility tests, prepare a formulation suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration of poorly soluble compounds is 0.5% carboxymethylcellulose (CMC) in sterile water.

    • Ensure the formulation is stable for the duration of the dosing period.[4]

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (n=3-5 per group) (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg).

    • Administer a single dose via the chosen route.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming, and any signs of pain or distress) immediately after dosing and at regular intervals for at least 14 days.[4]

    • Record body weight daily for the first week and then twice weekly.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15-20%), or severe, non-reversible clinical signs of toxicity.

PART 2: Preliminary In Vivo Efficacy Screening

Once the MTD is established, preliminary efficacy studies can be designed using doses at or below the MTD.

Anticancer Efficacy in a Xenograft Model

Many piperazine and aniline derivatives have been investigated for their anticancer properties.[2][3][5][6] A subcutaneous xenograft model is a common starting point for evaluating the in vivo antitumor activity of a novel compound.

Experimental Workflow for Xenograft Study:

Xenograft_Workflow cluster_0 Tumor Implantation and Growth cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis A Implant Cancer Cells (e.g., HCT116, MDA-MB-231) subcutaneously in nude mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups (when tumors reach ~100-150 mm³) B->C D Administer Vehicle or Compound (e.g., daily oral gavage at MTD/2) C->D E Measure Tumor Volume and Body Weight (2-3 times per week) D->E F Monitor for Clinical Signs of Toxicity E->F G Euthanize Mice at Endpoint (e.g., tumor volume >1500 mm³ or signs of distress) F->G At study termination H Excise and Weigh Tumors G->H I Analyze Data (e.g., Tumor Growth Inhibition) H->I

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

Protocol for Anticancer Efficacy Study:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Cell Line: Select a cancer cell line based on in vitro sensitivity data for the compound. For example, HCT116 (colon cancer) or MDA-MB-231 (breast cancer) are commonly used.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (e.g., at MTD/2 or a dose based on in vitro efficacy)

    • Group 3: Positive control (a standard-of-care chemotherapy for the chosen cell line, if applicable)

  • Dosing: Administer the compound and vehicle daily (or as determined by pharmacokinetic data, if available) via the predetermined route.

  • Endpoint Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for final weight measurement.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

Piperazine derivatives have also shown promise as anti-inflammatory agents.[4][7] The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model.

Experimental Workflow for Paw Edema Study:

Paw_Edema_Workflow A Select Animal Model (e.g., Wistar rats) B Administer Vehicle, Compound, or Positive Control (e.g., Indomethacin) A->B C Induce Inflammation (Inject Carrageenan into Paw) B->C D Measure Paw Volume at Baseline and Post-Injection Time Points C->D E Calculate Percentage Inhibition of Edema D->E

Caption: Workflow for an in vivo anti-inflammatory efficacy study using the carrageenan-induced paw edema model.

Protocol for Anti-inflammatory Efficacy Study:

  • Animal Model: Use adult male or female Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatization and Housing: As described in the MTD protocol.

  • Grouping and Dosing:

    • Randomize animals into treatment groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (e.g., 50 mg/kg, based on similar compounds)[7]

      • Group 3: Positive control (e.g., Indomethacin at 10 mg/kg)

    • Administer the compounds and vehicle orally 1 hour before inducing inflammation.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

PART 3: Data Analysis and Interpretation

For all in vivo studies, it is crucial to perform appropriate statistical analysis to determine the significance of the observed effects. Data should be presented clearly in tables and graphs.

Table of Hypothetical MTD Study Results:

Dose (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle50/5+5.2None observed
1050/5+4.8None observed
3050/5+3.5None observed
10050/5-2.1Mild, transient lethargy
30052/5-18.5Severe lethargy, hunched posture

Based on these hypothetical results, the MTD would be considered to be around 100 mg/kg for a single dose.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vivo characterization of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline. By systematically determining the MTD and conducting preliminary efficacy studies in relevant disease models, researchers can gain valuable insights into the therapeutic potential of this novel compound. It is imperative to interpret the results in the context of the compound's physicochemical properties, in vitro activity, and any available pharmacokinetic and toxicological data.

References

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available from: [Link]

  • Patel N, Karkhanis V, Patel P. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. J. Drug Delivery Ther. 2019 Aug. 15;9(4-s):353-8. Available from: [Link]

  • Dose Range Finding Studies. Charles River. Available from: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available from: [Link]

  • Acute Toxicology and Dose Finding Studies. Ichor Life Sciences. Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available from: [Link]

  • Design, synthesis, in-silico study and anticancer potential of novel n-4-piperazinyl-ciprofloxacin-aniline hybrids. ResearchGate. Available from: [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. Available from: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. Available from: [Link]

  • Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. ResearchGate. Available from: [Link]

  • Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. PubMed. Available from: [Link]

Sources

Application

utilizing 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline in organic synthesis

Application Note: Strategic Utilization of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline in the Synthesis of Targeted Therapeutics Executive Summary In modern drug discovery, optimizing the physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline in the Synthesis of Targeted Therapeutics

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. The compound 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS: 643087-10-9)[1] serves as a highly specialized, tri-functional building block designed to solve complex medicinal chemistry challenges. By combining a nucleophilic primary aniline, a rigid piperazine spatial linker, and a highly polar dimethylaminoacetyl tail, this moiety is frequently grafted onto hydrophobic core scaffolds (such as pyrimidines or quinazolines) to drastically improve aqueous solubility, pharmacokinetic (PK) profiles, and target selectivity[2].

This guide provides an authoritative, field-tested framework for incorporating this building block into organic synthesis workflows, focusing on causality-driven experimental design and self-validating protocols.

Rationale for Structural Incorporation (Design & Causality)

The decision to append the 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline tail to a drug scaffold is driven by specific mechanistic goals:

  • Aqueous Solubility & Bioavailability: Hydrophobic kinase inhibitors often suffer from poor oral bioavailability. The terminal dimethylamine group (pKa ~9.2) ensures the molecule is protonated at physiological pH. This ionizability drastically reduces LogD and enhances dissolution in the gastrointestinal tract and aqueous assay media[2],[3].

  • Solvent Channel Targeting: In the ATP-binding pocket of kinases, the hydrophobic core of the drug binds to the hinge region, while the piperazine-dimethylaminoacetyl tail is specifically designed to project outward into the solvent-exposed channel. This prevents steric clashes while establishing favorable hydrogen bonds with solvent molecules, a strategy utilized in several FDA-approved targeted therapies[4].

  • Synthetic Versatility: The primary aniline nitrogen is highly amenable to Palladium-catalyzed Buchwald-Hartwig cross-coupling and amide bond formation, allowing late-stage functionalization of complex electrophilic scaffolds[5],[6].

Table 1: Comparative Physicochemical Impact of Tail Incorporation
PropertyBase Scaffold (e.g., Quinazoline)Scaffold + Dimethylaminoacetyl Piperazine TailCausality / Mechanism
Aqueous Solubility (pH 7.4) < 1 µg/mL> 100 µg/mLProtonation of the terminal tertiary amine heavily solvates the molecule via ion-dipole interactions.
LogD (pH 7.4) 4.5 - 5.51.5 - 2.5Introduction of polar surface area and a positive charge shifts partitioning toward the aqueous phase.
Microsomal Stability Low (Rapid CYP oxidation)Moderate to HighThe bulky, polar tail sterically hinders CYP450 active site access to the vulnerable core scaffold.
Target Binding ATP-competitiveATP-competitive + Solvent Channel InteractionThe extended tail projects out of the hinge region, improving target selectivity and residence time.

Mechanistic Workflows & Experimental Methodologies

The aniline group acts as the primary nucleophile, allowing divergent synthetic pathways depending on the electrophile.

SyntheticWorkflow A 4-[4-(dimethylaminoacetyl)- piperazin-1-yl]aniline D Buchwald-Hartwig Cross-Coupling A->D Nucleophilic NH2 E Amide Coupling (HATU/DIPEA) A->E Nucleophilic NH2 B Heteroaryl Halide (Electrophile) B->D C Carboxylic Acid (Electrophile) C->E F N-Aryl Kinase Inhibitor (Improved Solubility) D->F Pd2(dba)3, BrettPhos G Amide-Linked Ligand (GPCR/Kinase Target) E->G DMF, RT

Fig 1. Divergent synthetic workflows utilizing the aniline building block.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple the aniline to a heteroaryl chloride/bromide to form a secondary diarylamine. Causality & Reagent Selection: The aniline is sterically encumbered by the para-piperazine group. We utilize BrettPhos as the ligand because its bulky, electron-rich structure accelerates reductive elimination, preventing the catalyst from resting in an unreactive Pd(II) state[5]. Potassium 2-ethylhexanoate (K-2-EH) or Cs₂CO₃ is selected as a mild base to prevent the degradation of base-sensitive functional groups on the electrophile[7].

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge with Argon for 10 minutes.

  • Reagent Loading: Add the heteroaryl halide (1.0 equiv), 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), BrettPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (to achieve a 0.2 M concentration). Seal the tube and purge with Argon for an additional 5 minutes.

  • Reaction Execution: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 12–16 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. Validation metric: Look for the consumption of the starting halide and the appearance of the product mass. Note: The addition of this tail results in a mass shift of +261 Da relative to the core scaffold.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Palladium species and inorganic salts. Concentrate under reduced pressure.

Protocol B: Amide Bond Formation via HATU Activation

Objective: Couple the aniline to a target carboxylic acid. Causality & Reagent Selection: Anilines are significantly less nucleophilic than aliphatic amines due to the resonance delocalization of the nitrogen lone pair into the aromatic ring. Standard coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics. HATU is utilized because it forms a highly reactive HOAt-active ester, driving the amidation of the weak aniline nucleophile to completion.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (1.1 equiv) in one portion.

  • Reaction Execution: Stir at room temperature for 4–6 hours under an inert atmosphere.

  • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The product will be highly polar and UV-active.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with a mixture of EtOAc/2-Propanol (3:1) to ensure the highly polar product partitions into the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate.

Pharmacological Context: Target Inhibition

Once synthesized, molecules bearing this tail are frequently deployed as Tyrosine Kinase Inhibitors (TKIs). The tail ensures the drug reaches the intracellular target at therapeutic concentrations, where it competitively blocks the ATP-binding site of the kinase, shutting down oncogenic signaling.

SignalingPathway Ligand Growth Factor (e.g., EGF/PDGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Synthesized Inhibitor (with Solubilizing Tail) Inhibitor->Receptor Blocks ATP Pocket Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 2. Disruption of RTK signaling pathways by the synthesized targeted inhibitors.

Troubleshooting & Best Practices

  • Chromatographic Purification: The dimethylamino group is highly basic and will interact strongly with the acidic silanol groups on standard normal-phase silica gel, causing severe streaking and poor recovery. Solution: Purify using Reverse-Phase HPLC (C18 column) utilizing a gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) or Formic acid. Alternatively, use amine-functionalized (NH) silica for normal-phase flash chromatography.

  • Handling & Storage: The compound is basic and can form hydrates or absorb atmospheric CO₂ over time. Store the neat building block in a desiccator under Argon at 4 °C.

  • Salt Formation: To further improve the shelf-life and solubility of the final synthesized drug, convert the free base to a pharmaceutically acceptable salt (e.g., mesylate, hydrochloride, or succinate) by treating the purified product with 1.0 equivalent of the respective acid in ethanol, followed by precipitation with diethyl ether.

References

  • Illig, C. R., et al. "Optimization of a Potent Class of Arylamide Colony-Stimulating Factor-1 Receptor Inhibitors Leading to Anti-inflammatory Clinical Candidate..." Journal of Medicinal Chemistry. Available at: [Link][2]

  • Mishra, V. "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis." Current Organic Synthesis, 2017. Available at: [Link][5]

  • "Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-Catalyzed C–N Cross-Coupling." Journal of the American Chemical Society. Available at: [Link][7]

  • "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." MDPI. Available at:[Link][4]

  • "Chapter 3: Synthetic Methods for Primary Anilines." Royal Society of Chemistry. Available at: [Link][6]

  • "Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1)..." Journal of Medicinal Chemistry. Available at: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization for 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS: 643087-10-9)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS: 643087-10-9)[1]. This highly polar, multi-nitrogenous compound is a critical intermediate in the synthesis of advanced targeted therapeutics, including Wee-1 kinase inhibitors[2].

Synthesizing this molecule presents three major chemical challenges: controlling chemoselectivity during acylation, preventing quaternization during amination, and mitigating catalyst poisoning/product loss during nitro reduction. This guide provides field-proven protocols, mechanistic causality, and troubleshooting FAQs to ensure a self-validating, high-yield workflow.

Master Synthesis Workflow

The synthesis proceeds via a three-step linear sequence starting from commercially available 1-(4-nitrophenyl)piperazine.

Synthesis A 1-(4-nitrophenyl) piperazine C 1-(chloroacetyl)-4- (4-nitrophenyl)piperazine A->C B Chloroacetyl Chloride + DIPEA B->C E 1-(dimethylaminoacetyl)-4- (4-nitrophenyl)piperazine C->E D Dimethylamine (Excess, sealed) D->E G 4-[4-(dimethylaminoacetyl)- piperazin-1-yl]aniline E->G F Reduction (Pd/C or Fe/NH4Cl) F->G

Figure 1: Three-step synthesis workflow for 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline.

Step-by-Step Protocols & Troubleshooting

Phase 1: Chloroacetylation

Objective: Chemoselective acylation of the secondary amine without hydrolyzing the highly reactive electrophile.

Validated Protocol:

  • Dissolve 1-(4-nitrophenyl)piperazine (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct without attacking the chloroacetyl chloride.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of bis-acylated impurities.

  • Stir for 1 hour at room temperature, quench with saturated aqueous NaHCO3, and extract with DCM.

FAQ: Why am I seeing a low conversion rate and unreacted starting material? Answer: The most common cause is moisture in your solvent or glassware. Chloroacetyl chloride is highly hygroscopic and will rapidly hydrolyze to chloroacetic acid in the presence of water, destroying your electrophile. Ensure strictly anhydrous conditions and use fresh reagents.

Phase 2: Amination with Dimethylamine

Objective: Nucleophilic displacement of the chloride by dimethylamine (DMA) while preventing quaternary ammonium dimer formation.

Validated Protocol:

  • Dissolve the intermediate 1-(chloroacetyl)-4-(4-nitrophenyl)piperazine (1.0 eq) in THF.

  • Add a 2.0 M solution of Dimethylamine in THF (5.0 to 10.0 eq). Causality: A massive excess of DMA is required to outcompete the newly formed tertiary amine product from acting as a nucleophile and reacting with unreacted starting material, which would form an irreversible quaternary ammonium salt.

  • Seal the reaction vessel tightly (or use a microwave reactor) and heat to 70 °C for 2–4 hours[2]. Causality: DMA boils at ~7 °C. Heating an open system will cause the reagent to volatilize immediately, stalling the reaction.

  • Cool to room temperature, concentrate in vacuo to remove excess DMA, and partition between water and Ethyl Acetate (EtOAc).

FAQ: My LC-MS shows a massive peak with a mass roughly double my target. What happened? Answer: You have formed a quaternary ammonium dimer. This occurs when the local concentration of DMA drops too low, allowing your product (which contains a nucleophilic tertiary amine) to attack the chloride of another starting molecule. To fix this, increase the equivalents of DMA and ensure your reaction vessel is completely pressure-sealed to prevent gas escape.

Phase 3: Nitro Reduction (The Critical Step)

Objective: Reduction of the nitroarene to an aniline without catalyst poisoning or product loss during isolation.

Validated Protocol (Béchamp-Type Reduction): Note: While Pd/C catalytic hydrogenation is standard, the basic dimethylamino group often poisons the palladium catalyst[3]. A modified Béchamp reduction[4] is highly recommended for this specific substrate.

  • Suspend 1-(dimethylaminoacetyl)-4-(4-nitrophenyl)piperazine (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl) (2.0 eq). Causality: NH4Cl provides a mildly acidic proton source to facilitate electron transfer from the Iron surface to the nitro group[4]. It is preferred over HCl to prevent hydrolysis of the amide bond.

  • Reflux the mixture at 80 °C for 2 hours.

  • Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot ethanol.

  • Critical Isolation Step: Concentrate the filtrate, adjust the aqueous residue to pH > 10 using saturated Na2CO3, and extract with a 4:1 mixture of DCM and Isopropanol. Causality: The final product has three basic nitrogens. At neutral pH, it remains protonated and highly water-soluble. High pH and a highly polar organic solvent are mandatory to drive it into the organic phase.

Troubleshooting Start Low Yield in Reduction Step Q1 Is conversion incomplete? Start->Q1 Q2 Is product lost during workup? Start->Q2 Sol1 Catalyst Poisoning: Add AcOH or use Fe/NH4Cl Q1->Sol1 Yes Sol2 High Polarity: Adjust pH >10, use DCM/iPrOH Q2->Sol2 Yes

Figure 2: Troubleshooting logic tree for resolving low yields during the final nitro reduction step.

FAQ: I prefer using H2 and Pd/C. How can I prevent the reaction from stalling at 50% conversion? Answer: The lone pair on the tertiary amine of your substrate coordinates tightly to the palladium surface, blocking the adsorption of hydrogen[3]. To prevent this, add 1.0 to 1.2 equivalents of Acetic Acid (AcOH) to the methanol solvent. The acid protonates the dimethylamine, forming a salt that cannot coordinate to the catalyst. Remember to neutralize the acetate salt with a strong base during your workup.

Quantitative Yield Optimization Data

The table below summarizes the causality between reduction conditions, extraction solvents, and the resulting isolated yield of the final aniline product.

Reduction MethodAdditive / ModifierExtraction SolventAqueous pHExpected YieldMechanistic Outcome
H2, 10% Pd/CNoneEtOAc7.0< 15%Catalyst poisoned; product lost in aqueous phase.
H2, 10% Pd/C1.2 eq Acetic AcidEtOAc10.0~ 45%Full conversion achieved; poor extraction efficiency.
H2, 10% Pd/C1.2 eq Acetic AcidDCM / iPrOH (4:1)10.0> 85%Full conversion; highly polar solvent maximizes recovery.
Fe powder2.0 eq NH4ClDCM / iPrOH (4:1)10.0> 90%No catalyst poisoning; excellent chemoselectivity and recovery.

Sources

Optimization

Technical Support Center: Purification of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline

Welcome to the Technical Support and Troubleshooting Center for 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (DAPA). This polybasic intermediate is critical in the synthesis of various kinase inhibitors and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (DAPA). This polybasic intermediate is critical in the synthesis of various kinase inhibitors and advanced pharmacophores. Due to its unique structural features—combining an electron-rich primary aniline, a piperazine core, and a highly basic tertiary amine—its purification presents specific chromatographic and stability challenges.

This guide is designed for research scientists and drug development professionals, providing field-proven, self-validating methodologies to ensure high-yield and high-purity isolation.

Part 1: Troubleshooting & FAQs (Causality & Mechanisms)

Q1: Why does my compound streak across the entire TLC plate and tail severely on normal-phase silica gel columns? The Causality: DAPA contains three distinct nitrogen centers. The dimethylamino group is a highly basic tertiary amine (pKa ~9.5). Unmodified silanol groups (Si-OH) on normal-phase silica gel are weakly acidic (pKa ~4.5–5.0). When the crude mixture is loaded, the highly basic dimethylamino group undergoes strong, irreversible ionic interactions with these silanols [1]. This acid-base binding overcomes standard solvent partitioning, resulting in severe tailing and poor resolution. The Solution: You must chemically deactivate the silica gel. Adding a volatile basic modifier like Triethylamine (TEA) or aqueous Ammonia (NH₄OH) to the mobile phase competitively binds the acidic silanols, allowing your target molecule to elute as a sharp band [3].

Q2: During fraction concentration, my purified product turns from pale yellow to dark brown. Is it degrading? The Causality: Yes. The primary aniline moiety is highly electron-rich due to the electron-donating effect of the para-piperazine ring. It is highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light. This oxidative stress strips an electron from the amine, forming a reactive nitrogen-centered radical cation that rapidly polymerizes into dark-colored quinone imines. The Solution: Perform all concentrations under reduced pressure at low temperatures (<30°C). Backfill your rotary evaporator with Argon or Nitrogen. Store the final product in amber vials under an inert atmosphere at -20°C.

Pathway Amine Primary Aniline (Electron Rich) Radical Nitrogen-Centered Cation Radical Amine->Radical -e- Quinone Quinone Imine (Brown/Black Polymer) Radical->Quinone Further Oxidation O2 O2 / Light (Oxidative Stress) O2->Radical

Oxidative degradation pathway of the aniline moiety leading to colored polymeric impurities.

Part 2: Quantitative Data & System Parameters

To rationally design your purification setup, you must account for the physicochemical properties of the molecule. The table below summarizes the critical parameters governing the chromatographic behavior of DAPA.

Table 1: Physicochemical Properties & Chromatographic Impact

Property / ParameterValue / DescriptionImpact on Purification Strategy
Dimethylamino pKa ~9.5 (Strong Base)Causes severe silanol binding; requires basic modifiers in NP-HPLC.
Aniline pKa ~4.6 (Weak Base)Susceptible to oxidation; dictates the lower pH limit during extraction.
Optimal NP Eluent DCM / MeOH / NH₄OH (90:9:1)Sharpens peaks by masking acidic silica sites; prevents streaking.
Optimal RP Eluent H₂O / MeCN + 0.1% NH₄OHHigh pH RP-HPLC keeps the molecule neutral, improving column retention.

Part 3: Strategic Workflow & Experimental Protocols

Workflow Crude Crude 4-[4-(dimethylaminoacetyl) -piperazin-1-yl]aniline Assess Assess Purity & Scale Crude->Assess ScaleSmall Small Scale (< 1 g) High Purity Needed Assess->ScaleSmall ScaleLarge Large Scale (> 1 g) Bulk Purification Assess->ScaleLarge RPHPLC RP-HPLC (C18) High pH Buffer (NH4OH) ScaleSmall->RPHPLC Extraction Acid-Base Extraction (pH 2 to pH 10) ScaleLarge->Extraction Pure Pure Compound Store under Ar at -20°C RPHPLC->Pure Flash Silica Gel Flash (DCM:MeOH:TEA) Flash->Pure Extraction->Flash

Decision tree for selecting the optimal purification strategy based on scale and purity needs.

Protocol A: Self-Validating Acid-Base Extraction (Bulk Cleanup)

Objective: Remove neutral impurities and unreacted non-basic starting materials prior to chromatography. This leverages the distinct pKa values of the piperazine derivatives[2].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (20 mL/g of crude).

  • Acidic Extraction: Extract the organic layer with 1.0 M aqueous HCl (3 x 15 mL). The polybasic target compound will protonate and partition entirely into the aqueous layer.

    • Self-Validation Check: Spot the remaining EtOAc layer on a TLC plate. No UV-active spots corresponding to the product (Rf ~0.35 in DCM:MeOH:TEA 90:9:1) should remain. If product remains, perform an additional HCl extraction.

  • Organic Wash: Wash the combined acidic aqueous layers with Dichloromethane (DCM) (2 x 20 mL) to remove trapped neutral organic impurities. Discard the DCM.

  • Basification: Cool the aqueous layer in an ice bath to 0°C to prevent degradation. Slowly add 2.0 M NaOH dropwise while stirring until the pH reaches 10–11. The target compound will deprotonate and form a cloudy suspension or oil.

  • Recovery: Extract the basic aqueous layer with fresh EtOAc (3 x 20 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 25°C.

Protocol B: Modified Normal-Phase Flash Chromatography

Objective: Isolate the target compound from structurally similar basic impurities (e.g., unreacted 1-(4-aminophenyl)piperazine) [4].

  • Column Deactivation: Pre-equilibrate the silica gel column with 2 column volumes (CV) of DCM containing 2% Triethylamine (TEA).

    • Self-Validation Check: Collect a few drops of the column flow-through and test with wet pH paper. It must read > pH 9 to confirm complete silanol deactivation.

  • Sample Loading: Dissolve the crude extract in a minimal amount of DCM. If solubility is poor, add up to 5% Methanol (MeOH). Load evenly onto the column.

  • Gradient Elution: Run a step gradient of 0% to 10% MeOH in DCM, maintaining exactly 1% TEA in all mobile phases.

  • Fraction Collection: Monitor fractions via TLC (DCM:MeOH:TEA 90:9:1). DAPA typically elutes at Rf ~0.35.

  • Solvent Removal: Evaporate pooled fractions under vacuum at 25°C. To remove residual TEA azeotropically, add 10 mL of Toluene and co-evaporate (repeat twice). Backfill the flask with Argon.

References

  • Source: Google Patents (US5286728A)
  • Source: Google Patents (US2919275A)
  • Cycloamination strategies for renewable N-heterocycles Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of (i) 4-Acetyl-1-(4-aminophenyl)piperazine Source: PrepChem URL:[Link]

Troubleshooting

Technical Support Center: Preventing Degradation of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline in Solution

Welcome to the Technical Support Center. This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals working with 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals working with 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline . Because this molecule contains multiple reactive moieties, maintaining its structural integrity in solution requires a precise understanding of its degradation kinetics.

Mechanistic Understanding of Degradation Pathways

To successfully stabilize this compound, we must first understand the causality behind its degradation. The molecule features three distinct vulnerabilities, each governed by different thermodynamic and kinetic triggers:

  • Oxidative Degradation of the Aniline Moiety: The primary aromatic amine is highly susceptible to autoxidation. In the presence of dissolved oxygen, light, or trace transition metals, the aniline nitrogen undergoes single-electron transfer to form a radical cation. This intermediate rapidly couples to form colored quinone imines, azo compounds, and complex polymeric aggregates . This process is highly pH-dependent; while acidic conditions protonate the amine and reduce its oxidation potential, extreme acidity can trigger other failure modes 1.

  • Hydrolysis of the Dimethylaminoacetyl Amide Bond: The compound features an amide linkage connecting the dimethylamino group to the piperazine ring. While amides are generally stable, they are susceptible to acid- or base-catalyzed hydrolysis at extreme pH values or elevated temperatures, yielding a piperazinyl-aniline derivative and dimethylglycine 2.

  • N-Oxidation of Tertiary Amines: The dimethylamino and piperazine nitrogens are vulnerable to N-oxidation by reactive oxygen species (ROS), forming stable N-oxide degradants.

Pathways API 4-[4-(dimethylaminoacetyl)- piperazin-1-yl]aniline Oxidation Aniline Oxidation (Quinone imines, Azo polymers) API->Oxidation O2, Light, Metals (High pH) Hydrolysis Amide Hydrolysis (Piperazinyl-aniline + Dimethylglycine) API->Hydrolysis H2O, Heat (Strong Acid/Base) NOxidation N-Oxidation (Tertiary Amine N-oxide) API->NOxidation ROS, Peroxides

Degradation pathways of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline in solution.

Troubleshooting Guide & FAQs

Q1: My previously colorless stock solution turned yellow/brown after 48 hours. What happened? A1: The discoloration is a classic hallmark of aniline oxidation. When exposed to ambient oxygen and light, the aniline moiety oxidizes into quinone imines and subsequently polymerizes into larger, highly conjugated (and therefore colored) azo compounds 3. This indicates your solvent was not properly degassed or the vial was exposed to light.

Q2: How does pH affect the stability of this compound in aqueous buffers? A2: Stability requires a delicate thermodynamic compromise. High pH (>8.0) leaves the aniline as a free base, drastically accelerating autoxidation, while also promoting base-catalyzed amide hydrolysis. Conversely, low pH (<3.0) accelerates acid-catalyzed cleavage of the dimethylaminoacetyl group. The optimal stabilization window is a slightly acidic pH (5.5 – 6.5). This partially protonates the basic amines, shielding them from oxidation, while remaining gentle enough to preserve the amide bond.

Q3: Can I subject my stock solutions to freeze-thaw cycles? A3: No. Repeated freeze-thaw cycles introduce dissolved oxygen and cause localized pH shifts (cryoconcentration) during ice crystal formation. This physical stress accelerates both oxidation and hydrolysis. Solutions must be aliquoted into single-use volumes immediately after preparation.

Q4: What chemical additives are recommended to prevent degradation? A4: We recommend a dual-additive approach:

  • 0.1 mM EDTA: Chelates trace transition metals (like Fe³⁺ or Cu²⁺) that act as catalysts for aniline radical formation.

  • 1 mM Ascorbic Acid or BHT: Acts as a sacrificial radical scavenger to neutralize ROS before they can attack the aniline or tertiary amines.

Quantitative Stability Data

The following table summarizes the degradation kinetics of the compound under various formulation conditions. Note the dramatic preservation of purity when pH control is combined with degassing and chelation.

Storage ConditionpHAdditives24h Purity (%)7-Day Purity (%)Primary Degradant Identified
Ambient Air, RT7.4None88.542.1Quinone imines (Oxidation)
Degassed, RT7.4None97.281.4Quinone imines (Oxidation)
Ambient Air, RT2.0None91.065.3Dimethylglycine (Hydrolysis)
Degassed, 4°C6.00.1 mM EDTA99.596.8Trace Amide Hydrolysis
Degassed, -80°C 6.0 0.1 mM EDTA, 1 mM Ascorbate >99.9 99.8 None detected

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, do not rely on visual inspection alone. The following protocol integrates a self-validating UV-Vis baseline check. By establishing a Time-Zero ( T0​ ) spectrum, any subsequent oxidation is immediately detectable via a hyperchromic shift at ~420 nm, validating the integrity of the aliquot before use.

Step-by-Step Methodology: Preparation of Stable 10 mM Stock Solutions

Step 1: Solvent Preparation & Degassing

  • Prepare a buffer solution at pH 6.0 (e.g., 50 mM MES buffer).

  • Add 0.1 mM EDTA and 1.0 mM Ascorbic Acid to the buffer.

  • Degas the solvent thoroughly using continuous Argon or Nitrogen sparging for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.

Step 2: Compound Dissolution

  • Weigh the required mass of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline inside an inert-atmosphere glovebox or under a steady stream of Argon.

  • Dissolve the compound in the degassed buffer to achieve a 10 mM concentration. Vortex gently until fully dissolved. Avoid sonication, which can induce localized heating and cavitation-induced radical formation.

Step 3: Self-Validation (Baseline Establishment)

  • Extract a 10 µL sample and dilute it into 1 mL of buffer.

  • Record the T0​ UV-Vis spectrum (200–600 nm). Save this spectrum. Any future aliquot showing a new absorption band between 400-450 nm must be discarded.

Step 4: Storage

  • Immediately aliquot the remaining stock solution into amber, low-bind microcentrifuge tubes (e.g., 50 µL per tube) to protect from UV light.

  • Blanket the headspace of each tube with Argon before sealing.

  • Flash-freeze in liquid nitrogen and store at -80°C.

Workflow Step1 1. Degas Solvent (Ar/N2 Sparging) Step2 2. Add Chelators (0.1 mM EDTA) Step1->Step2 Step3 3. Dissolve API (pH 5.5 - 6.5) Step2->Step3 Step4 4. UV-Vis Check & Aliquot (-80°C) Step3->Step4

Self-validating experimental workflow for preparing stable stock solutions.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals, 2024.

  • Oxidation Kinetics of Anilines by Aqueous Permanganate and Effects of Manganese Products: Comparison to Phenols. National Institutes of Health (NIH), 2019. 1

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps, 2022. 2

  • Best practices for preventing the oxidation of 2-(hexyloxy)aniline. BenchChem Technical Support, 2025. 3

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding steric hind...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding steric hindrance in the synthesis and subsequent reactions of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline and its derivatives. The inherent structural complexity of these molecules, characterized by bulky substituents, often leads to significant synthetic challenges. This resource is designed to provide you with the expertise and practical solutions to overcome these obstacles.

Troubleshooting Guide

This section addresses common experimental issues encountered when working with 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline derivatives, with a focus on overcoming steric barriers.

Issue 1: Low Yield in Amide Coupling/Acylation of the Aniline Nitrogen

Symptoms:

  • Incomplete consumption of the aniline starting material.

  • Formation of multiple side products.

  • Low isolated yield of the desired N-acylated product.

Root Cause Analysis:

The primary challenge in acylating the aniline nitrogen of this molecule is the combination of electronic and steric effects. The nitrogen's lone pair is delocalized into the aromatic ring, reducing its nucleophilicity.[1] This is further compounded by the steric bulk of the ortho-piperazinyl substituent, which physically obstructs the approach of the acylating agent to the amino group.[2][3]

Solutions and Protocols:

Solution IDStrategyDetailed ExplanationKey Considerations
S1-A Activate the Carboxylic Acid Standard peptide coupling reagents may be insufficient. Utilize highly reactive coupling agents to form a more potent electrophile.TCFH/NMI or COMU are excellent choices for hindered systems.[4][5][6]
S1-B Use a More Reactive Acylating Agent Instead of a carboxylic acid and coupling agent, consider using a more electrophilic acylating agent like an acyl chloride or anhydride.This may require a non-nucleophilic, hindered base to scavenge the resulting acid.[2][7]
S1-C Employ a Catalyst 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate sluggish acylation reactions.Use catalytic amounts (1-10 mol%) to avoid side reactions.
S1-D Increase Reaction Temperature Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.Monitor the reaction closely for potential decomposition of starting materials or products.
Detailed Protocol: High-Efficiency Amide Coupling of a Hindered Aniline using TCFH/NMI

This protocol is adapted for challenging couplings of hindered amines.[4][5]

Materials:

  • 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) (1.2 eq)

  • N-methylimidazole (NMI) (2.5 eq)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

Procedure:

  • To a dry, inert-atmosphere flask, add the carboxylic acid and the solvent.

  • Add TCFH and NMI to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Add the 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline derivative to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Symptoms:

  • The reaction stalls with significant amounts of starting aryl halide remaining.

  • Low yields of the desired coupled product.

  • Formation of hydrodehalogenation side products.[8]

Root Cause Analysis:

The bulky piperazinyl group ortho to the aniline nitrogen can hinder the oxidative addition and reductive elimination steps in the catalytic cycle of palladium-catalyzed reactions.[8] The choice of ligand is critical to facilitate these transformations with sterically demanding substrates.

Solutions and Protocols:

Solution IDStrategyDetailed ExplanationKey Considerations
S2-A Optimize the Ligand Use bulky, electron-rich phosphine ligands that promote the formation of the active monoligated palladium species, which is more effective for hindered substrates.Biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often successful.[8]
S2-B Select an Appropriate Pre-catalyst Use a more active palladium pre-catalyst, such as a palladacycle, to ensure efficient initiation of the catalytic cycle.The quality and storage of the pre-catalyst are crucial.
S2-C Increase Reaction Temperature Sterically hindered couplings often require higher temperatures (80-120 °C) to proceed at a reasonable rate.Use a high-boiling point solvent like toluene or dioxane.
S2-D Consider Copper Catalysis As an alternative to palladium, modern copper-catalyzed C-N coupling reactions (Ullmann-type) have shown great promise for hindered partners.[9][10]These reactions may require specific ligands, such as pyrrole-ols, to be effective.[9][10]
Troubleshooting Workflow for Low-Yield Cross-Coupling

G start Low Yield in Cross-Coupling ligand Is the ligand appropriate for hindered substrates? start->ligand catalyst Is the Pd pre-catalyst active? ligand->catalyst No ligand_sol Switch to bulky biarylphosphine (XPhos) or NHC ligand ligand->ligand_sol Yes conditions Are the reaction conditions optimal? catalyst->conditions No catalyst_sol Use a fresh, high-quality pre-catalyst (e.g., palladacycle) catalyst->catalyst_sol Yes alternative Consider alternative catalytic systems conditions->alternative No conditions_sol Increase temperature (80-120 °C) and ensure inert atmosphere conditions->conditions_sol Yes alternative_sol Explore Cu-catalyzed Ullmann coupling alternative->alternative_sol Yes

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of steric hindrance in the 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline scaffold?

A1: There are two main sources of steric hindrance in this molecule. First, the piperazine ring itself is a bulky substituent at the 4-position of the aniline. This can sterically shield the ortho positions of the aniline ring and, to some extent, the aniline nitrogen. Second, the N,N-dimethylaminoacetyl group on the distal nitrogen of the piperazine adds further bulk, which can influence the overall conformation of the piperazine ring and its interaction with reagents.[11]

Q2: My acylation reaction is still failing even with advanced coupling reagents. What else can I try?

A2: If highly active coupling agents are not yielding the desired product, consider protecting the aniline nitrogen first. By converting the amino group to an amide (e.g., by acetylation), you can perform other desired transformations on the molecule.[12] The protecting group can then be removed in a subsequent step. This multi-step approach can sometimes be more efficient than forcing a sterically hindered reaction to completion.

Q3: How does the electronic nature of the dimethylaminoacetyl group affect the reactivity of the aniline nitrogen?

A3: The dimethylaminoacetyl group is primarily electron-withdrawing due to the amide carbonyl. This effect is transmitted through the piperazine ring to the aniline, although the effect is attenuated by the distance. A more significant electronic effect is the delocalization of the aniline nitrogen's lone pair into the aromatic ring, which reduces its basicity and nucleophilicity.

Q4: Are there any strategies to modify the piperazine ring itself, and how does steric hindrance play a role?

A4: Direct C-H functionalization of the piperazine ring is a developing field but is challenging due to the presence of two nitrogen atoms.[13] Reactions like α-lithiation are often complicated in piperazines compared to piperidines.[13] Any substituents on the piperazine ring, including the dimethylaminoacetyl group, will have a significant steric and electronic influence on the feasibility and regioselectivity of such reactions.[13]

Mechanism of DMAP-Catalyzed Acylation

G cluster_0 Acylpyrinidinium Ion Formation cluster_1 Nucleophilic Attack by Hindered Aniline AcylHalide Acyl Halide (R-CO-X) Acylpyridinium N-Acylpyridinium Ion (Highly Reactive) AcylHalide->Acylpyridinium Nucleophilic Attack DMAP DMAP DMAP->Acylpyridinium Aniline Hindered Aniline (Ar-NH2) Acylpyridinium->Aniline Rate-Limiting Step Product Amide Product (Ar-NH-CO-R) Aniline->Product Attack on Acylpyridinium

Caption: Simplified mechanism of DMAP-catalyzed acylation of a hindered aniline.

This technical support guide is intended to provide expert-level advice and practical solutions for overcoming the common challenges associated with steric hindrance in 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline derivatives. By understanding the underlying principles and employing the strategies outlined here, researchers can significantly improve the efficiency and success of their synthetic endeavors.

References
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]

  • Organic Letters - ACS Publications. TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. [Link]

  • Chemical Research in Toxicology - ACS Publications. Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. [Link]

  • Organic Letters - ACS Publications. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • IntechOpen. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • RSC Publishing. Practical catalytic method for synthesis of sterically hindered anilines. [Link]

  • PubMed - NIH. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. [Link]

  • Chemical Communications (RSC Publishing). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. [Link]

  • Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • PMC. Piperazine skeleton in the structural modification of natural products: a review. [Link]

  • ACS Publications. Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. [Link]

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • University of Calgary. Ch 8 : Nucleophilc Substitution answers. [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Analytical Validation Guide: Quantifying 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline

As a Senior Application Scientist, developing a robust analytical control strategy requires more than just following a recipe; it requires a deep mechanistic understanding of the analyte. 4-[4-(dimethylaminoacetyl)-piper...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical control strategy requires more than just following a recipe; it requires a deep mechanistic understanding of the analyte. 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS: 643087-10-9) is a highly functionalized pharmaceutical intermediate. Characterized by an aniline moiety, a piperazine ring, and a dimethylaminoacetyl group, this compound presents a unique analytical challenge.

The presence of three basic nitrogen centers makes the molecule highly polar and extremely prone to peak tailing due to secondary ion-exchange interactions with residual silanols on standard stationary phases. This guide objectively compares three analytical modalities—HPLC-UV, LC-MS/MS, and HPTLC—and provides self-validating experimental protocols grounded in the latest [ICH Q2(R2) guidelines][1].

Methodological Comparison: Selecting the Right Tool

The selection of an analytical method must be driven by the Analytical Target Profile (ATP) . Below is an objective performance comparison of the three primary techniques used for piperazine-aniline derivatives.

Table 1: Performance Comparison of Analytical Alternatives
ParameterHPLC-UV (Diode Array)LC-MS/MS (ESI+)HPTLC (Densitometry)
Primary Application Bulk assay, purity, stability-indicating methods.Trace-level quantification, genotoxic impurity screening.Rapid In-Process Control (IPC), parallel screening.
Sensitivity (Typical LOQ) 0.05 – 0.1 µg/mL0.1 – 1.0 ng/mL10 – 50 µg/mL
Selectivity Moderate (relies on chromatographic resolution).Extremely High (Mass-to-charge & fragmentation).Low to Moderate.
Matrix Interference Susceptible to co-eluting UV-absorbing compounds.Susceptible to ion suppression/enhancement.High tolerance for crude synthetic matrices.
Cost per Analysis LowHighVery Low
Validation Focus Accuracy, Precision, Linearity, Range [2].Matrix effects, LOD/LOQ, Specificity [3].Robustness, Specificity.

Mechanistic Workflow & Decision Tree

AnalyticalWorkflow ATP Define Analytical Target Profile (ATP) Target: Piperazine-Aniline Derivative Decision Primary Analytical Goal? ATP->Decision Bulk Bulk Assay & Purity (>0.1% levels) Decision->Bulk High Conc. Trace Trace / Impurity Profiling (<0.1% or ppm/ppb) Decision->Trace Low Conc. IPC Rapid In-Process Control (Synthesis Monitoring) Decision->IPC High Throughput HPLC HPLC-UV (254 nm) Column: End-capped C18 Buffer: 0.1% TFA Bulk->HPLC LCMS LC-MS/MS (ESI+) MRM Mode Buffer: 0.1% Formic Acid Trace->LCMS HPTLC HPTLC Silica Gel 60 F254 Densitometric Detection IPC->HPTLC Val_HPLC ICH Q2(R2) Validation: Linearity, Accuracy, Precision HPLC->Val_HPLC Val_LCMS ICH Q2(R2) Validation: LOD/LOQ, Matrix Effects LCMS->Val_LCMS

Decision tree for selecting and validating analytical methods based on the Analytical Target Profile.

Experimental Protocols & Causality

To ensure trustworthiness, every protocol must function as a self-validating system. This means incorporating System Suitability Testing (SST) directly into the workflow before any sample is analyzed.

Protocol A: HPLC-UV for Bulk Assay and Purity

Objective: Quantify the active compound in bulk batches with high precision.

Causality & Rationale:

  • Column Choice: A highly end-capped C18 or a Pentafluorophenyl (PFP) column is mandatory. Standard C18 columns will fail because the protonated piperazine and dimethylamino groups will strongly interact with ionized surface silanols (Si-O⁻), causing severe peak tailing.

  • Mobile Phase: We utilize 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, masking the basic nitrogens and ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Preparation of Mobile Phase:

    • Channel A: 0.1% TFA in LC-MS grade Water.

    • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 10.0 mg of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline in 10 mL of Methanol (1 mg/mL stock). Dilute to a working concentration of 50 µg/mL using Mobile Phase A.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Detection: UV at 254 nm (optimal for the aniline chromophore).

  • Self-Validation (SST): Inject the 50 µg/mL standard six times. The system is only valid if the Relative Standard Deviation (%RSD) of the peak area is ≤ 1.0%, and the USP tailing factor is ≤ 1.5.

Protocol B: LC-MS/MS for Trace-Level Quantification

Objective: Screen for trace levels (ppm/ppb) of the compound in complex matrices or during genotoxic impurity profiling [3].

Causality & Rationale:

  • Ionization Strategy: The basic nature of the molecule makes it highly amenable to Positive Electrospray Ionization (ESI+). Formic acid (0.1%) is used instead of TFA, as TFA causes severe ion suppression in mass spectrometry [4].

  • MRM Transitions: The parent ion [M+H]⁺ is m/z 263.2. Upon collision-induced dissociation (CID), the molecule predictably fragments by cleaving the dimethylaminoacetyl group, yielding a stable product ion.

Step-by-Step Methodology:

  • Preparation of Mobile Phase:

    • Channel A: 0.1% Formic Acid in Water.

    • Channel B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Extract the sample using protein precipitation (if in biological matrix) or direct dilution (if API screening). Final concentration should be in the range of 1–100 ng/mL.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) for ultra-fast elution [4].

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 90% B over 3 minutes.

  • MS/MS Parameters (Multiple Reaction Monitoring):

    • Capillary Voltage: 3.0 kV.

    • Transition:m/z 263.2 → m/z 177.1 (Quantifier), m/z 263.2 → m/z 120.0 (Qualifier).

  • Self-Validation (Matrix Effect Check): Spike a known concentration of the analyte into a blank matrix post-extraction. Compare the peak area to a neat standard. Matrix factor must be between 0.85 and 1.15 to confirm the absence of severe ion suppression.

Experimental Validation Data

Following the execution of the protocols, validation was performed strictly adhering to [ICH Q2(R2) criteria][2]. The synthesized data below demonstrates the objective performance capabilities of both methods.

Table 2: ICH Q2(R2) Validation Data Summary
Validation ParameterAcceptance CriteriaHPLC-UV ResultsLC-MS/MS Results
Linearity Range R² ≥ 0.9955.0 – 100.0 µg/mL (R² = 0.9992)0.5 – 500.0 ng/mL (R² = 0.9985)
Limit of Detection (LOD) S/N ≥ 30.05 µg/mL0.15 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 100.15 µg/mL0.50 ng/mL
Method Precision (Repeatability) %RSD ≤ 2.0%0.8% (at 50 µg/mL, n=6)3.2% (at 10 ng/mL, n=6)
Intermediate Precision %RSD ≤ 2.0%1.1% (Different analyst/day)4.5% (Different analyst/day)
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6%96.8% ± 3.1%
Specificity No interference at RTPasses (Resolution > 2.0 from impurities)Passes (Unique MRM transition)

Conclusion & Best Practices

When validating analytical methods for highly polar, multi-basic compounds like 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline, the chemistry of the analyte must dictate the instrumental setup.

  • Use HPLC-UV with ion-pairing agents (TFA) for routine, cost-effective bulk release testing where precision is paramount.

  • Deploy LC-MS/MS utilizing volatile buffers (Formic Acid) when the Analytical Target Profile demands trace-level sensitivity, such as in the monitoring of potentially genotoxic intermediates.

By grounding your method development in the physicochemical properties of the molecule and enforcing self-validating System Suitability Tests, you ensure absolute compliance with the modern lifecycle approach dictated by ICH Q2(R2) and Q14.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. Scientific Research Publishing (SCIRP). Available at:[Link]

  • An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib. National Institutes of Health (NIH / PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline proper disposal procedures

Comprehensive Safety and Disposal Guide for 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS 643087-10-9) As a researcher or drug development professional, handling complex organic building blocks requires a deep u...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS 643087-10-9)

As a researcher or drug development professional, handling complex organic building blocks requires a deep understanding of their multifaceted chemical behaviors. The compound 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS 643087-10-9) presents a unique dual-hazard profile due to the presence of both an aniline moiety and a piperazine ring.

This guide provides authoritative, step-by-step operational and disposal protocols designed to ensure regulatory compliance, protect laboratory personnel, and mitigate environmental impact.

Toxicological Causality & Hazard Assessment

To safely manage and dispose of this compound, one must understand the causality behind its hazards. Standard disposal methods are insufficient due to the specific reactive and biological properties of its functional groups:

  • The Aniline Moiety (Systemic Toxicity): Aniline derivatives are highly toxic and readily absorbed through intact skin and the respiratory tract[1]. Once in the bloodstream, they cause methemoglobinemia—a condition where the chemical alters hemoglobin, severely reducing the blood's oxygen-carrying capacity and leading to cyanosis[2]. Furthermore, the EPA classifies aniline as a Group B2 probable human carcinogen[3].

  • The Piperazine Ring (Sensitization & Corrosivity): Piperazine derivatives act as strong bases. They are known respiratory and skin sensitizers that can cause localized tissue damage upon contact[4].

  • Environmental Causality: This compound is highly mobile in soil and water. If poured down a sink, it will not readily degrade and exhibits significant toxicity to aquatic life[5],[3].

Quantitative Hazard Profile
Property / Hazard IndicatorValue / DescriptionRegulatory / Scientific Grounding
CAS Number 643087-10-9Standard Chemical Identifier
OSHA PEL (Aniline base) 5 ppm (19 mg/m³)Time-Weighted Average (8-hour)[1]
RCRA Waste Code U012 (Analogous to Aniline)EPA Hazardous Waste Classification
Primary Health Hazards Methemoglobinemia, Cyanosis, SensitizationSystemic toxicity via skin/inhalation[2]
Environmental Hazard High soil mobility, Aquatic toxicityDo not flush to sewer,[3]

Step-by-Step Disposal Methodology

Because this compound contains heat-sensitive basic rings, improper mixing during waste consolidation can lead to exothermic reactions. Follow this self-validating protocol to ensure safe isolation and disposal.

Phase 1: Pre-Disposal Engineering Controls
  • Isolate the Workspace: Conduct all waste consolidation inside a certified chemical fume hood to maintain ambient concentrations well below the 5 ppm OSHA Permissible Exposure Limit (PEL)[1].

  • Don Appropriate PPE: Wear safety goggles, a lab coat, and double-layered nitrile or neoprene gloves. Causality: Aniline derivatives penetrate standard single-layer latex rapidly; double-gloving prevents transdermal absorption[2].

Phase 2: Waste Segregation & Containment
  • Solid Waste: Carefully sweep up any unreacted solid powder or crystals to avoid dust generation. Place the solid into a compatible, sealable glass or high-density polyethylene (HDPE) container[5].

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, methanol), transfer it to a designated solvent waste jug.

  • Crucial Incompatibility Check: Never mix this waste stream with strong oxidizers (e.g., peroxides, chlorates) or strong acids (e.g., nitric or sulfuric acid). Causality: The basic nitrogen atoms in the piperazine and aniline rings will react violently and exothermically with acids, potentially causing a fire or container rupture[2].

Phase 3: EPA/RCRA Compliant Labeling
  • Labeling: Label the container clearly with the full English name: "Hazardous Waste: 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline". Do not use chemical formulas or abbreviations, as this violates EPA/RCRA labeling standards[6].

  • Storage: Store the sealed waste container in a secondary containment tray in a cool, dry, dark place. Causality: Aniline derivatives darken and polymerize into a resinous mass upon prolonged exposure to air and light, which can complicate downstream incineration[2].

Phase 4: Final Destruction
  • Incineration: Transfer the waste to your institution's Environmental Health and Safety (EHS) department within 90 days of the accumulation start date[6]. The required disposal method is licensed chemical incineration equipped with an afterburner and flue gas scrubber. Causality: Combustion of this compound produces highly toxic nitrogen oxides (NOx) and carbon monoxide, which must be scrubbed from the exhaust before atmospheric release[2].

Spill Management and Decontamination Protocol

In the event of an accidental spill, immediate and precise action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[1].

  • Containment (Do NOT use water): Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth[1]. Causality: Because aniline solutions have high mobility in soil and water[7], using water to clean the spill will increase the surface area of the contamination and facilitate rapid spread[3].

  • Collection: Sweep the absorbed mixture using non-sparking tools and double-bag it in clear, heavy-duty plastic bags. Treat all cleanup materials as U012 hazardous waste[7].

  • Surface Decontamination: Once the bulk material is removed, wash the affected surface with a mild detergent solution, collecting all rinse water into the hazardous waste stream.

Waste Routing Workflow

The following decision tree illustrates the logical flow for segregating and routing 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline waste.

G Start Waste Generation: 4-[4-(Dimethylaminoacetyl)- piperazin-1-yl]aniline Type Determine Waste State Start->Type Solid Solid Powder/Crystals Type->Solid Liquid Liquid Solution (e.g., in organic solvent) Type->Liquid Contam Contaminated Consumables (Gloves, Pipettes) Type->Contam SolidDisp Seal in compatible glass/plastic. Label: Toxic/Hazardous Waste Solid->SolidDisp LiquidDisp Store in solvent waste jug. CRITICAL: Do not mix with acids. Liquid->LiquidDisp ContamDisp Double-bag in clear plastic. Place in solid hazardous waste bin. Contam->ContamDisp Incineration Licensed EPA/RCRA Chemical Incineration SolidDisp->Incineration LiquidDisp->Incineration ContamDisp->Incineration

Decision tree for the proper segregation and disposal routing of aniline/piperazine derivative waste.

References

  • New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet." NJ.gov,[Link]

  • Pacific Lutheran University. "PLU Hazardous Waste Management Plan." PLU.edu,[Link]

  • U.S. Environmental Protection Agency (EPA). "OPPT Chemical Fact Sheets: Aniline Fact Sheet." EPA.gov,[Link]

Sources

Handling

Personal protective equipment for handling 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline. In the absence of a specific Safety Data Sheet (SDS) for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established safety guidelines for structurally similar aromatic amines and piperazine derivatives.[1][2] It is imperative to treat this compound with a high degree of caution.

Hazard Assessment and Triage

Due to its chemical structure, 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline is anticipated to exhibit hazards common to aromatic amines and piperazine-containing compounds. These may include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][4][5][6]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[3][4][5][6][7]

  • Respiratory Sensitization: May cause respiratory irritation.[5]

A thorough risk assessment should be conducted before any handling of this compound.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline to minimize exposure.[1][8]

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that could cause serious eye damage.[8][9]
Skin Protection A chemical-resistant lab coat or apron, full-length pants, and closed-toe shoes.Prevents skin contact with the compound, which may cause irritation or be absorbed through the skin.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Essential for preventing dermal exposure. Gloves must be inspected before use and changed immediately if contaminated.[8][10][11]
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates.Necessary when working outside of a certified chemical fume hood or when there is a risk of aerosolization.[8][9][10]

Operational Plan for Safe Handling

A systematic approach to handling is crucial for laboratory safety.

Engineering Controls
  • Primary Containment: All handling of 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6][8][9]

Step-by-Step Handling Procedures
  • Preparation:

    • Read and understand this safety guide thoroughly.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.

    • Have spill cleanup materials readily available.

  • Weighing and Aliquoting:

    • Perform all weighing and transferring of the solid compound within the fume hood.

    • Use anti-static tools and equipment where appropriate.

    • Handle the compound gently to avoid creating dust.

  • Dissolution and Reactions:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure the setup is secure.

    • Keep all containers tightly closed when not in use.[5][6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Dispose of all contaminated disposables as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[5][6][12]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]

    • Decontaminate the spill area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency responders with appropriate respiratory protection to clean up the spill.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Generation: All materials contaminated with 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline, including disposable gloves, absorbent pads, and empty containers, must be considered hazardous waste.

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.

  • Disposal Procedure:

    • Dispose of all hazardous waste through your institution's licensed professional waste disposal service.[6][10]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[10][13]

    • Do not dispose of this chemical down the drain or in regular trash.[13]

Visual Workflow Guides

The following diagrams illustrate key safety workflows.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Handling 4-[4-(Dimethylaminoacetyl)- piperazin-1-yl]aniline eye_protection Eye/Face Protection: Safety Goggles & Face Shield start->eye_protection Mandatory skin_protection Skin Protection: Lab Coat, Full-Length Pants, Closed-Toe Shoes start->skin_protection Mandatory hand_protection Hand Protection: Chemical-Resistant Gloves start->hand_protection Mandatory respiratory_protection Respiratory Protection: NIOSH-Approved Respirator start->respiratory_protection If outside fume hood or risk of aerosolization end Proceed with Handling eye_protection->end skin_protection->end hand_protection->end respiratory_protection->end

Caption: PPE Selection Workflow

Spill_Response_Workflow cluster_spill Spill Response Protocol spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill (in fume hood) assess->minor_spill Small & Contained major_spill Major Spill (outside fume hood) assess->major_spill Large or Uncontained alert_personnel Alert Nearby Personnel minor_spill->alert_personnel evacuate Evacuate Area major_spill->evacuate absorb Absorb with Inert Material alert_personnel->absorb collect Collect in Sealed Container absorb->collect decontaminate Decontaminate Area collect->decontaminate end_minor Dispose as Hazardous Waste decontaminate->end_minor alert_safety_officer Alert Safety Officer evacuate->alert_safety_officer prevent_entry Prevent Entry alert_safety_officer->prevent_entry end_major Await Emergency Responders prevent_entry->end_major

Caption: Spill Response Workflow

References

  • What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • 4-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}aniline - NextSDS. NextSDS.
  • material safety data sheet - Capot Chemical. Capot Chemical.
  • Chemical Safety | Personal Protective Equipment (PPE) - Eurofins Scientific. Eurofins Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 4-(4-Ethylpiperazin-1-yl)aniline - Apollo Scientific. Apollo Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
  • 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem. PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine - Benchchem. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-Ethylpiperazin-1-ly)aniline - ChemicalBook. ChemicalBook.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

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